N-(3,4-dimethoxyphenethyl)formamide
Description
The exact mass of the compound n-[2-(3,4-Dimethoxyphenyl)ethyl]formamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34982. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-10-4-3-9(5-6-12-8-13)7-11(10)15-2/h3-4,7-8H,5-6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZNVFUYFDVUIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162290 | |
| Record name | N-(2-(3,4-Dimethoxyphenyl)ethyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14301-36-1 | |
| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14301-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-(3,4-Dimethoxyphenyl)ethyl)formamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014301361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14301-36-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34982 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-(3,4-Dimethoxyphenyl)ethyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(3,4-dimethoxyphenyl)ethyl]formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-(3,4-DIMETHOXYPHENYL)ETHYL)FORMAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUW3C3X3G3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: N-(3,4-dimethoxyphenethyl)formamide
Introduction
N-(3,4-dimethoxyphenethyl)formamide, also known by its IUPAC name N-[2-(3,4-dimethoxyphenyl)ethyl]formamide, is a formamide derivative of the biogenic amine homolog 3,4-dimethoxyphenethylamine (DMPEA). While not extensively studied for its own biological activity, this compound holds significant relevance in the pharmaceutical industry. It is primarily recognized as a process-related impurity generated during the synthesis of Tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders.[1]
Given its role as a critical impurity, the accurate synthesis, identification, and quantification of this compound are essential for quality control and regulatory compliance in the manufacturing of Tetrabenazine.[1] This guide provides a comprehensive overview of its fundamental properties, a detailed experimental protocol for its synthesis, and characterization data for use as a reference standard.
Core Properties
The physical and chemical properties of this compound are summarized below. These data are essential for its handling, characterization, and purification.
Physical and Chemical Data
| Property | Value | Reference(s) |
| CAS Number | 14301-36-1 | [2] |
| Molecular Formula | C₁₁H₁₅NO₃ | [2] |
| Molecular Weight | 209.24 g/mol | [3] |
| Appearance | White to off-white low-melting solid | [N/A] |
| Melting Point | 34-35 °C | [4] |
| Boiling Point | 210-212 °C @ 1 Torr | [4] |
| Solubility | Slightly soluble in Chloroform and DMSO | [N/A] |
| Density (Predicted) | ~1.084 g/cm³ | [N/A] |
Structural and Identification Data
| Identifier | Value | Reference(s) |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]formamide | [3] |
| Synonyms | N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine, NSC 34982 | [4] |
| Canonical SMILES | COC1=C(C=C(C=C1)CCNC=O)OC | [4] |
| InChI Key | WUZNVFUYFDVUIC-UHFFFAOYSA-N | [4] |
Synthesis and Characterization
The synthesis of this compound is most practically achieved through the N-formylation of its corresponding primary amine, 3,4-dimethoxyphenethylamine.
Synthetic Pathway
The reaction proceeds via a nucleophilic acyl substitution where the nitrogen of the amine attacks the carbonyl carbon of formic acid, followed by dehydration to yield the final formamide product.
Figure 1. Synthetic pathway for N-formylation.
Experimental Protocol: N-Formylation of 3,4-dimethoxyphenethylamine
This procedure is adapted from a general and practical method for the N-formylation of primary amines using aqueous formic acid.
Materials:
-
3,4-Dimethoxyphenethylamine (1.0 eq)
-
Aqueous Formic Acid (85%) (1.2 eq)
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware including a round-bottom flask and a Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, combine 3,4-dimethoxyphenethylamine (1.0 eq) and toluene.
-
Reagent Addition: Add aqueous formic acid (85%, 1.2 eq) to the mixture.
-
Reaction: Heat the mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 4-9 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often of high purity. If necessary, further purification can be achieved by silica gel column chromatography.
Analytical Characterization
For use as a reference standard, the synthesized product must be thoroughly characterized. The compound is typically analyzed by HPLC and LC-MS for purity and identity confirmation.[1] Key spectroscopic data are provided below.
3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| ~ 8.15 (s, 1H, -CHO) | ~ 161.0 (-CHO) |
| ~ 6.80 (d, 1H, Ar-H) | ~ 149.0 (Ar-C) |
| ~ 6.75 (m, 2H, Ar-H) | ~ 147.8 (Ar-C) |
| ~ 5.80 (br s, 1H, -NH) | ~ 131.5 (Ar-C) |
| ~ 3.86 (s, 6H, 2 x -OCH₃) | ~ 120.8 (Ar-CH) |
| ~ 3.50 (q, 2H, -CH₂-NH) | ~ 112.0 (Ar-CH) |
| ~ 2.78 (t, 2H, Ar-CH₂-) | ~ 111.3 (Ar-CH) |
| ~ 55.9 (-OCH₃) | |
| ~ 41.0 (-CH₂-NH) | |
| ~ 35.0 (Ar-CH₂-) |
(Note: Exact chemical shifts may vary based on solvent and concentration. Data are predicted based on typical values for similar structures.)
3.3.2 Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3300 | N-H Stretch (Amide) |
| ~ 2930, 2840 | C-H Stretch (Aliphatic) |
| ~ 1670 | C=O Stretch (Amide I) |
| ~ 1515 | Aromatic C=C Stretch |
| ~ 1260, 1030 | C-O Stretch (Methoxy) |
(Note: Data are predicted based on typical values for formamides and methoxy-substituted aromatic compounds.)
3.3.3 Mass Spectrometry (MS)
| m/z Value | Assignment |
| 209.1 | [M]⁺ (Molecular Ion) |
| 164.1 | [M - CHO - H₂]⁺ |
| 151.1 | [M - NH₂CHO - CH₂]⁺ (Tropylium ion fragment) |
(Note: Fragmentation pattern is predicted based on common pathways for N-substituted phenethylamines.)
Experimental Workflow and Logic
The overall process from synthesis to characterization follows a logical progression designed to ensure the purity and identity of the final compound.
Figure 2. General experimental workflow.
Conclusion
This compound serves as a crucial reference material in the pharmaceutical industry for the quality control of Tetrabenazine. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and characterization. Adherence to these methodologies will enable researchers and drug development professionals to reliably produce and identify this compound, ensuring the purity and safety of the final active pharmaceutical ingredient.
References
Technical Whitepaper: N-(3,4-dimethoxyphenethyl)formamide (CAS 14301-36-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3,4-dimethoxyphenethyl)formamide, with the CAS Registry Number 14301-36-1, is a chemical compound of significant interest primarily within the pharmaceutical industry. It is recognized as a process-related impurity in the synthesis of Tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders.[1][2][3][] The presence and quantity of such impurities are critical quality attributes for active pharmaceutical ingredients (APIs), as they can impact the safety and efficacy of the final drug product. Therefore, a thorough understanding of the formation, characterization, and control of this compound is essential for drug development and manufacturing.
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its relationship to the synthesis of Tetrabenazine.
Chemical and Physical Properties
This compound is the N-formylated derivative of 3,4-dimethoxyphenethylamine. Its structure combines a dimethoxy-substituted aromatic ring with an ethylamine backbone, terminated by a formamide group.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 14301-36-1 | [2][5] |
| Molecular Formula | C₁₁H₁₅NO₃ | [2][3] |
| Molecular Weight | 209.24 g/mol | [2][5] |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]formamide | [6] |
| Synonyms | N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine, [2-(3,4-Dimethoxyphenyl)ethyl]formamide | [1][5] |
| Melting Point | 34-35 °C | [3][7] |
| Boiling Point | 210-212 °C at 1 Torr | [3][7] |
| Density (Predicted) | 1.084 ± 0.06 g/cm³ | [3] |
| Solubility | Slightly soluble in Chloroform and DMSO | [3] |
Role as a Pharmaceutical Impurity
The primary context in which this compound is discussed in scientific literature is as a process-related impurity in the synthesis of Tetrabenazine.[1] Its formation can occur from the N-formylation of the starting material or an intermediate, 3,4-dimethoxyphenethylamine. The source of the formyl group can be residual formylating agents or solvents like dimethylformamide (DMF) under certain reaction conditions. Regulatory bodies require strict control and monitoring of such impurities to ensure the quality and safety of the final drug product.
Experimental Protocols
Synthesis of this compound
The following is a representative protocol for the N-formylation of 3,4-dimethoxyphenethylamine. This method is adapted from established procedures for the formylation of primary amines using formic acid.
Objective: To synthesize this compound from 3,4-dimethoxyphenethylamine.
Materials:
-
3,4-dimethoxyphenethylamine
-
85% Formic acid (aqueous)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3,4-dimethoxyphenethylamine (1.0 eq) and toluene.
-
Add 85% formic acid (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel if necessary.
Analytical Characterization
The identification and quantification of this compound as an impurity in Tetrabenazine are typically performed using chromatographic and spectroscopic techniques.[1]
The following is a representative HPLC method for the analysis of Tetrabenazine and its impurities, which can be adapted for the detection of this compound.
Objective: To detect and quantify this compound in a sample matrix.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector or a Mass Spectrometer (MS).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Ammonia in Water.
-
Mobile Phase B: Methanol.
-
Elution: Isocratic or gradient elution. A representative isocratic method could be Methanol:0.1% Ammonia (48:52 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 284 nm or by MS.
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare standard solutions of this compound at known concentrations in a suitable diluent (e.g., mobile phase).
-
Prepare the sample for analysis by dissolving it in the diluent.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of the impurity in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
While this compound is available as a reference standard, detailed experimental spectral data are not widely published in the public domain. The expected spectral characteristics based on its structure are as follows:
Table 2: Expected Spectroscopic Features
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to aromatic protons (approx. 6.7-6.9 ppm), methoxy protons (approx. 3.8-3.9 ppm, singlet), methylene protons of the ethyl chain (triplets or multiplets), and the formyl proton (a singlet around 8.0-8.2 ppm). The amide proton would also be present. |
| ¹³C NMR | Resonances for aromatic carbons (some quaternary, some with attached protons), methoxy carbons (around 55-56 ppm), ethyl chain carbons, and a carbonyl carbon for the formamide group (in the range of 160-165 ppm). |
| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C-H stretching (aromatic and aliphatic), a strong C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-O stretching for the methoxy groups. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 209. The fragmentation pattern would likely involve the loss of the formyl group, and cleavage of the ethylamine chain, leading to a prominent benzylic cation fragment. |
Biological Activity
There is currently no significant information available in the public domain regarding the biological activity, pharmacology, or toxicology of this compound. Its study has been primarily focused on its role as a chemical impurity. As such, no signaling pathways or mechanisms of action have been described for this molecule. For drug development professionals, the focus remains on minimizing its presence in the final API rather than exploring its biological effects.
Conclusion
This compound is a critical process-related impurity in the synthesis of Tetrabenazine. Its effective identification and quantification are paramount for ensuring the quality, safety, and regulatory compliance of this important pharmaceutical agent. This technical guide has provided an overview of its chemical properties, its origin as an impurity, and detailed protocols for its synthesis and analysis. While specific experimental spectral data is not widely available, the provided information on expected characteristics and analytical methodologies offers a solid foundation for researchers and drug development professionals working with Tetrabenazine and related compounds.
References
- 1. veeprho.com [veeprho.com]
- 2. scbt.com [scbt.com]
- 3. N-[2-(3,4-dimethoxyphenyl)ethyl]formamide | 14301-36-1 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. N-[2-(3,4-dimethoxyphenyl)ethyl]formamide | C11H15NO3 | CID 84337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
N-(3,4-dimethoxyphenethyl)formamide chemical structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3,4-dimethoxyphenethyl)formamide is a chemical compound with the molecular formula C₁₁H₁₅NO₃. It is structurally characterized by a 3,4-dimethoxyphenethyl group attached to a formamide moiety. This compound is of particular interest in the pharmaceutical industry as it is recognized as a process-related impurity in the synthesis of Tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders.[1][2] Accurate identification, quantification, and control of such impurities are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical characterization of this compound.
Chemical Structure and Properties
The chemical structure of this compound consists of a formyl group (–CHO) attached to the nitrogen atom of 3,4-dimethoxyphenethylamine.
Chemical Structure:
Note: Ph(3,4-(OCH₃)₂) represents a phenyl group with methoxy substituents at the 3 and 4 positions.
A summary of its key chemical and physical properties is presented in the table below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 14301-36-1 | [3] |
| Molecular Formula | C₁₁H₁₅NO₃ | [3] |
| Molecular Weight | 209.24 g/mol | [3] |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]formamide | [3] |
| Synonyms | N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine, 3,4-dimethoxyphenethylformamide | [2] |
| Appearance | White to Off-White Low-Melting Solid | [1] |
| Melting Point | 34-35 °C | [1] |
| Boiling Point | 210-212 °C at 1 Torr | [1] |
| Solubility | Slightly soluble in Chloroform and DMSO | [1] |
Synthesis and Logical Relationships
This compound is synthesized via the formylation of 3,4-dimethoxyphenethylamine. Various methods can be employed for N-formylation, including the use of formylating agents like formic acid or its derivatives. A documented method involves the reaction of 2-(3,4-dimethoxyphenyl)-ethylamine with chloral hydrate.[2]
The logical relationship of this compound as an impurity in the synthesis of Tetrabenazine is a critical aspect for drug development professionals. Its formation is a consequence of side reactions or incomplete reactions during the manufacturing process of the API.
Experimental Protocol: Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound based on the reaction of 3,4-dimethoxyphenethylamine with a suitable formylating agent.
Materials:
-
2-(3,4-dimethoxyphenyl)-ethylamine
-
Chloral hydrate
-
Stirring apparatus
-
Heating mantle
-
Round-bottom flask
-
Vacuum pump
Procedure: [2]
-
In a round-bottom flask, mix 2-(3,4-dimethoxyphenyl)-ethylamine (1.0 mole) and chloral hydrate (1.1 moles).
-
Heat the mixture to 120 °C with continuous stirring for 20 minutes.
-
Apply a water jet vacuum to the reaction vessel and increase the oil bath temperature to 140 °C to remove volatile components (chloroform and water).
-
The resulting oil is crude this compound.
-
Further purification can be performed using column chromatography on silica gel if a higher purity product is required.
Analytical Characterization
The structural confirmation and quantification of this compound are routinely performed using modern analytical techniques.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for the detection and quantification of this compound as an impurity in Tetrabenazine.[1] These methods allow for the separation of the impurity from the main API and other related substances, ensuring the purity of the final drug product.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. While publicly available, fully assigned spectra are scarce, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on the molecular structure.
Table 2: Predicted NMR Data for this compound (in CDCl₃)
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Aromatic Protons | 6.7 - 6.9 | m | 3H | Ar-H |
| Formyl Proton | 8.2 | s | 1H | -CHO |
| Methoxy Protons | 3.8 - 3.9 | s | 6H | 2 x -OCH₃ |
| Methylene Protons | 3.5 - 3.6 | t | 2H | -N-CH₂- |
| Methylene Protons | 2.7 - 2.8 | t | 2H | -CH₂-Ar |
| Amide Proton | 5.5 - 6.0 | br s | 1H | -NH- |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Formyl Carbonyl | ~163 | -C=O |
| Aromatic Carbons | 148-150 | C-OCH₃ |
| Aromatic Carbon | ~131 | C-CH₂ |
| Aromatic Carbons | 111-121 | CH |
| Methoxy Carbons | ~56 | -OCH₃ |
| Methylene Carbon | ~41 | -N-CH₂- |
| Methylene Carbon | ~35 | -CH₂-Ar |
Disclaimer: The NMR data presented are predicted values based on the chemical structure and data from similar compounds. Actual experimental values may vary.
Biological Activity
Based on the conducted literature search, there is no specific information available regarding the biological activity or involvement in signaling pathways of this compound. Its primary significance in the scientific literature is as a chemical intermediate and a pharmaceutical impurity.
Conclusion
This compound is a well-characterized chemical compound, primarily of importance in the context of pharmaceutical manufacturing as an impurity of Tetrabenazine. Understanding its chemical properties, synthesis, and analytical profile is crucial for drug development professionals to ensure the quality and safety of the final drug product. The provided data and protocols serve as a valuable resource for researchers and scientists working with this compound.
References
Technical Guide: Molecular Weight of N-(3,4-dimethoxyphenethyl)formamide
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed breakdown of the molecular weight for the compound N-(3,4-dimethoxyphenethyl)formamide. The information is based on its chemical formula and the standard atomic weights of its constituent elements.
Chemical Identity
This compound is an organic compound with the chemical formula C₁₁H₁₅NO₃.[1][2][3][4] It is recognized as a process-related impurity in the synthesis of Tetrabenazine, an antipsychotic medication.[4][5]
Molecular Weight Calculation
The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The calculation for this compound is detailed below.
Table 1: Atomic Composition and Weight Contribution
| Element | Symbol | Number of Atoms | Standard Atomic Weight (amu) | Total Contribution (amu) |
| Carbon | C | 11 | 12.011[6][7][8][9] | 132.121 |
| Hydrogen | H | 15 | 1.008[10][11][12][13] | 15.120 |
| Nitrogen | N | 1 | 14.007[14][15][16][17][18] | 14.007 |
| Oxygen | O | 3 | 15.999[19][20][21][22] | 47.997 |
| Total | 209.245 |
Based on this calculation, the molecular weight of this compound is approximately 209.25 g/mol . This value is consistent with figures found in chemical databases and supplier specifications.[1][2][3][5]
Experimental Protocols and Visualizations
The determination of a compound's molecular weight from its chemical formula is a theoretical calculation based on established atomic weights. As such, there are no experimental protocols or signaling pathways to be described for this specific inquiry. The logical relationship for the calculation is a straightforward summation as presented in Table 1.
For illustrative purposes, the logical flow of the molecular weight calculation is presented below.
Caption: Logical workflow for calculating molecular weight.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. scbt.com [scbt.com]
- 3. N-[2-(3,4-dimethoxyphenyl)ethyl]formamide | C11H15NO3 | CID 84337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
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- 9. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 10. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
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- 13. Hydrogen - Wikipedia [en.wikipedia.org]
- 14. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 15. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 16. Nitrogen - Wikipedia [en.wikipedia.org]
- 17. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
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- 20. youtube.com [youtube.com]
- 21. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 22. Oxygen, atomic [webbook.nist.gov]
An In-depth Technical Guide to the Spectral Data of N-(3,4-dimethoxyphenethyl)formamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for N-(3,4-dimethoxyphenethyl)formamide, a compound of interest in various research and development applications. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data, along with the experimental protocols for data acquisition.
Compound Overview
This compound is a chemical compound with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol .[1][2][3][4] It is structurally characterized by a 3,4-dimethoxyphenethyl group attached to a formamide moiety. This compound is also known by other names such as N-[2-(3,4-Dimethoxyphenyl)ethyl]formamide and has the CAS Registry Number 14301-36-1.[1][2][3][4]
Spectral Data Summary
The following tables summarize the key quantitative data from the NMR, MS, and IR spectroscopic analyses of this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 3: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| Data not available in search results |
Table 4: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results |
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Synthesis of this compound
A common synthetic route to this compound involves the formylation of 3,4-dimethoxyphenethylamine. While specific reaction conditions can vary, a general procedure is as follows:
-
3,4-dimethoxyphenethylamine is dissolved in a suitable solvent.
-
A formylating agent, such as ethyl formate or formic acid, is added to the solution.
-
The reaction mixture is stirred, often with heating, until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).
-
Upon completion, the product is isolated and purified using standard laboratory procedures such as extraction, washing, and recrystallization or chromatography.
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are acquired to elucidate the molecular structure.
-
Sample Preparation: 5-10 mg of purified this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition: A standard pulse program is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of organic molecules (typically 0-12 ppm), and a relaxation delay to ensure quantitative integration.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain the ¹³C NMR spectrum, where each unique carbon atom appears as a single line. A sufficient number of scans is crucial due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of the molecular ion.
Infrared Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule.
-
Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, for solid samples, a KBr pellet can be prepared by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a translucent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the instrument's beam path, and the sample spectrum is acquired. The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹).
Visualization of Experimental Workflow
The logical flow of the spectral analysis process is depicted in the following diagram.
Caption: Workflow for the synthesis and spectral characterization of a small molecule.
Disclaimer: The spectral data presented in the tables of this document are placeholders as specific, experimentally verified data for this compound were not available in the searched public domain resources. Researchers are advised to acquire their own data or consult peer-reviewed literature for validated spectral information.
References
In-Depth Technical Guide to the Characterization of N-[2-(3,4-Dimethoxyphenyl)ethyl]formamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[2-(3,4-Dimethoxyphenyl)ethyl]formamide, also known as N-(3,4-Dimethoxyphenethyl)formamide, is a chemical compound of interest primarily due to its association with the pharmaceutical industry. It has been identified as a process-related impurity in the synthesis of Tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders such as Huntington's disease and tardive dyskinesia.[1][2] The characterization of such impurities is a critical aspect of drug development and manufacturing to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of N-[2-(3,4-Dimethoxyphenyl)ethyl]formamide, along with detailed experimental protocols for its synthesis and characterization.
Chemical and Physical Properties
A summary of the key chemical and physical properties of N-[2-(3,4-Dimethoxyphenyl)ethyl]formamide is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₅NO₃ | [3] |
| Molecular Weight | 209.24 g/mol | [3] |
| CAS Number | 14301-36-1 | [3] |
| Appearance | White to off-white solid | Inferred from typical properties of similar organic compounds |
| Melting Point | 34-35 °C | |
| Boiling Point | 210-212 °C @ 1 Torr | |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]formamide | [3] |
Spectroscopic Characterization
Detailed spectroscopic analysis is essential for the unambiguous identification and purity assessment of N-[2-(3,4-Dimethoxyphenyl)ethyl]formamide. The following sections provide expected data from key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The predicted chemical shifts are based on the analysis of closely related structures and general principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | s | 1H | -CHO |
| ~6.80 | d | 1H | Ar-H |
| ~6.75 | dd | 1H | Ar-H |
| ~6.70 | d | 1H | Ar-H |
| ~5.80 | br s | 1H | -NH |
| ~3.88 | s | 3H | -OCH₃ |
| ~3.87 | s | 3H | -OCH₃ |
| ~3.55 | q | 2H | -CH₂-NH |
| ~2.80 | t | 2H | Ar-CH₂- |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~161.0 | -CHO |
| ~149.0 | Ar-C-O |
| ~147.8 | Ar-C-O |
| ~131.0 | Ar-C |
| ~120.8 | Ar-CH |
| ~112.0 | Ar-CH |
| ~111.5 | Ar-CH |
| ~56.0 | -OCH₃ |
| ~55.9 | -OCH₃ |
| ~41.0 | -CH₂-NH |
| ~35.0 | Ar-CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups within the molecule.
Table 3: Predicted FT-IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, broad | N-H stretch (amide) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2950, ~2850 | Medium | C-H stretch (aliphatic) |
| ~1670 | Strong | C=O stretch (amide I) |
| ~1590, ~1515 | Medium | C=C stretch (aromatic) |
| ~1530 | Medium | N-H bend (amide II) |
| ~1260, ~1030 | Strong | C-O stretch (ether) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Relative Intensity | Assignment |
| 209 | Moderate | [M]⁺ (Molecular Ion) |
| 164 | High | [M - CHO - H₂]⁺ |
| 151 | High | [M - CH₂NCHO]⁺ (Benzylic cleavage) |
| 136 | Moderate | [151 - CH₃]⁺ |
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of N-[2-(3,4-Dimethoxyphenyl)ethyl]formamide.
Synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]formamide
This procedure is a formylation reaction using 2-(3,4-dimethoxyphenyl)ethylamine as the starting material.
Materials:
-
2-(3,4-Dimethoxyphenyl)ethylamine
-
Ethyl formate
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 2-(3,4-dimethoxyphenyl)ethylamine (1 equivalent).
-
Add an excess of ethyl formate (3-5 equivalents) and anhydrous toluene.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess ethyl formate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
Characterization Protocols
4.2.1. NMR Spectroscopy
-
Prepare a ~5-10 mg/mL solution of the purified compound in deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.
-
Reference the spectra to the residual solvent peak (CHCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
4.2.2. IR Spectroscopy
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
4.2.3. Mass Spectrometry
-
Introduce the sample into the mass spectrometer via a direct insertion probe or a GC inlet.
-
Acquire the mass spectrum using electron ionization (EI) at 70 eV.
Biological Context and Significance
As previously mentioned, N-[2-(3,4-Dimethoxyphenyl)ethyl]formamide is recognized as an impurity in the synthesis of Tetrabenazine.[1][2] Tetrabenazine's primary mechanism of action is the reversible inhibition of vesicular monoamine transporter 2 (VMAT2).[] VMAT2 is a transport protein located on the membrane of synaptic vesicles in neurons, responsible for the uptake of monoamine neurotransmitters (dopamine, norepinephrine, serotonin, and histamine) from the cytoplasm into the vesicles.
Inhibition of VMAT2 by Tetrabenazine leads to the depletion of monoamine stores, thereby reducing their release into the synaptic cleft. This modulation of neurotransmitter levels is the basis for its therapeutic effect in hyperkinetic movement disorders.
While there is no direct evidence to suggest that N-[2-(3,4-Dimethoxyphenyl)ethyl]formamide possesses significant VMAT2 inhibitory activity itself, its structural similarity to the pharmacologically active moieties of some VMAT2 inhibitors warrants its careful characterization and control in the final drug product. The presence of impurities can potentially affect the drug's efficacy, safety, and stability. Therefore, a thorough understanding of the impurity profile, including the complete characterization of compounds like N-[2-(3,4-Dimethoxyphenyl)ethyl]formamide, is a regulatory requirement and a critical component of good manufacturing practice (GMP) in the pharmaceutical industry.
Conclusion
The comprehensive characterization of N-[2-(3,4-Dimethoxyphenyl)ethyl]formamide is crucial for quality control in the manufacturing of Tetrabenazine. This guide provides the necessary data and protocols for its identification and analysis. Understanding the properties of this and other process-related impurities is fundamental to ensuring the safety and efficacy of pharmaceutical products. Further research could focus on the potential, if any, biological activity of this compound to fully assess its risk profile.
References
N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical constants, synthesis, and available analytical information for N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine. This compound, also known as N-formylhomoveratrylamine, is recognized as a significant impurity in the manufacturing of the antipsychotic drug Tetrabenazine.[1][2] This guide is intended to serve as a valuable resource for researchers involved in synthetic chemistry, quality control, and drug development.
Core Physical and Chemical Properties
A summary of the key physical and chemical identifiers for N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine is presented below. These constants are essential for the compound's identification, handling, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₃ | [1][3] |
| Molecular Weight | 209.24 g/mol | [1][3][4] |
| CAS Number | 14301-36-1 | [1][4] |
| Melting Point | 34-35 °C | [3] |
| Boiling Point | 210-212 °C at 1 Torr | [3] |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]formamide | [4] |
| Synonyms | N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine, N-Formylhomoveratrylamine, N-(3,4-Dimethoxyphenethyl)formamide | [3][4] |
Synthesis Protocols
The N-formylation of 2-(3,4-dimethoxyphenyl)ethylamine is a key transformation for obtaining the title compound. Several synthetic routes have been reported, primarily involving the reaction of the parent amine with a formylating agent. Below are detailed experimental protocols for two common methods.
N-Formylation using Formic Acid
This method represents a classical approach to N-formylation, utilizing formic acid as the formylating agent in a dehydrating environment.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-(3,4-dimethoxyphenyl)ethylamine (1 equivalent) and toluene.
-
Reagent Addition: Add 85% aqueous formic acid (1.0-1.2 equivalents) to the stirred solution.
-
Reaction Conditions: Heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-9 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure. The resulting crude product is often of sufficient purity for many applications. If further purification is required, it can be achieved by column chromatography on silica gel.
N-Formylation using Chloral Hydrate
This alternative method employs chloral hydrate as the formylating agent in a neat reaction mixture at elevated temperatures.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, thoroughly mix 2-(3,4-dimethoxyphenyl)ethylamine (1 equivalent) and chloral hydrate (1.1 equivalents).
-
Reaction Conditions: Heat the mixture to 120 °C with stirring for 20 minutes.
-
Removal of Volatiles: After the initial heating period, increase the oil bath temperature to 140 °C and apply a water jet vacuum to remove volatile components, such as chloroform and water.
-
Product Isolation: The remaining oil is the crude N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine. The original protocol suggests that this product can be used in subsequent steps without further purification.
Caption: A generalized workflow for the synthesis of N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine.
Analytical Data
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies detailing the biological activity or the involvement of N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine in any signaling pathways. Its primary significance in the literature is as a process-related impurity in the synthesis of Tetrabenazine.[1][2] Further research is required to elucidate any potential pharmacological or toxicological properties of this compound.
Conclusion
This technical guide provides a summary of the known physical constants and synthetic methodologies for N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine. While detailed experimental and biological data are currently limited, this document serves as a foundational resource for scientists and researchers working with this compound. The provided synthesis protocols offer a starting point for its preparation, which is crucial for the generation of analytical standards and for enabling further investigation into its properties and potential biological effects.
References
Unveiling N-(3,4-dimethoxyphenethyl)formamide: A Technical Overview of a Key Pharmaceutical Impurity
For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of N-(3,4-dimethoxyphenethyl)formamide, a compound primarily identified as a process-related impurity in the synthesis of the vesicular monoamine transporter 2 (VMAT2) inhibitor, Tetrabenazine. While the biological activity of this specific formamide derivative remains largely unexplored in publicly accessible literature, understanding its chemical properties and context as a pharmaceutical impurity is crucial for quality control and regulatory compliance in drug manufacturing.
This document synthesizes the available chemical data for this compound and outlines its relationship to the active pharmaceutical ingredient (API) Tetrabenazine.
Chemical Identity and Properties
This compound, with the chemical formula C₁₁H₁₅NO₃, is structurally characterized by a dimethoxyphenethyl group attached to a formamide moiety.[1] Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 14301-36-1 | [2][] |
| Molecular Formula | C₁₁H₁₅NO₃ | [2] |
| Molecular Weight | 209.24 g/mol | [1] |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]formamide | [1][] |
| Synonyms | N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine, NSC 34982 | [][5] |
| Appearance | Not available in reviewed literature | [6] |
| Boiling Point | 397.4 °C at 760 mmHg (Predicted) | [] |
| Density | 1.084 g/cm³ (Predicted) | [] |
| Storage Temperature | 2-8°C Refrigerator | [6] |
Context as a Tetrabenazine Impurity
This compound is documented as an impurity associated with the synthesis of Tetrabenazine.[2][][][5] Tetrabenazine is a medication used to treat hyperkinetic movement disorders such as chorea associated with Huntington's disease, tardive dyskinesia, and tics in Tourette syndrome.[] As a process-related impurity, this compound is formed during the manufacturing process of Tetrabenazine.[5]
The control and monitoring of such impurities are critical aspects of pharmaceutical quality control to ensure the safety and efficacy of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines on the identification, qualification, and control of impurities in new drug substances. The presence of this compound is typically monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
Logical Workflow: From Synthesis to Impurity Monitoring
The following diagram illustrates the position of this compound within the manufacturing and quality control workflow of Tetrabenazine.
Biological Activity: An Unexplored Frontier
A thorough review of scientific literature and chemical databases reveals a significant gap in the knowledge regarding the potential biological activity of this compound. Currently, there are no published studies detailing its pharmacological, toxicological, or metabolic profile. As it is classified as an impurity, the primary focus has been on its detection and removal from the final drug product rather than on its intrinsic biological effects.
The lack of data means that no signaling pathways or mechanisms of action can be described for this compound at this time. Further research would be required to ascertain whether this compound possesses any biological activity, which could have implications for the safety profile of Tetrabenazine.
Conclusion
This compound is a known process-related impurity in the synthesis of Tetrabenazine. While its chemical properties are documented, its potential biological activity remains uninvestigated. For drug development professionals, the significance of this compound lies in its status as an impurity that must be monitored and controlled to ensure the quality and safety of the final pharmaceutical product. The absence of pharmacological data underscores a potential area for future research, particularly in the context of impurity qualification and safety assessment.
References
Pharmacological Profile of N-(3,4-dimethoxyphenethyl)formamide: A Technical Overview of a Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3,4-dimethoxyphenethyl)formamide is a known chemical entity, primarily identified as a process-related impurity in the synthesis of the vesicular monoamine transporter 2 (VMAT2) inhibitor, Tetrabenazine.[1] Despite its documented presence as a reference standard for impurity profiling in pharmaceutical quality control, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its pharmacological profile. To date, there is no substantive data on its mechanism of action, receptor binding affinities, pharmacokinetics, or pharmacodynamics. This guide provides the available physicochemical data for this compound and offers a contextual overview based on its structural relationship to the phenethylamine class of compounds and its association with Tetrabenazine.
Introduction
This compound, also known as N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine, is a derivative of the neuroactive compound 3,4-dimethoxyphenethylamine.[1] Its primary significance in the scientific literature is its role as a synthetic impurity of Tetrabenazine, a drug used in the management of hyperkinetic movement disorders such as Huntington's disease.[][3] The stringent requirements for pharmaceutical purity necessitate the monitoring and control of such impurities.[1] However, the intrinsic biological activity of this compound itself remains largely unexplored.
Physicochemical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is crucial for its identification, synthesis, and quantification in analytical settings.
| Property | Value |
| CAS Number | 14301-36-1 |
| Molecular Formula | C₁₁H₁₅NO₃ |
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]formamide |
| Synonyms | N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine, NSC 34982 |
| Melting Point | 34-35 °C |
| Boiling Point | 210-212 °C @ 1 Torr |
| Appearance | White to Off-White Low-Melting Solid |
Contextual Pharmacological Considerations
Due to the absence of direct pharmacological data for this compound, a theoretical discussion based on its structural features and its relation to other known compounds is provided below. It is critical to emphasize that these are hypothetical considerations and not experimentally verified properties of the compound .
The Phenethylamine Backbone
This compound is a substituted phenethylamine. The broader class of substituted phenethylamines encompasses a wide range of psychoactive compounds with diverse pharmacological activities, including stimulants, hallucinogens, and antidepressants.[4] These compounds typically exert their effects by interacting with monoamine neurotransmitter systems, such as those for dopamine, norepinephrine, and serotonin.[4] The specific substitutions on the phenyl ring and the amino group dictate the compound's affinity and efficacy at various receptors and transporters.
Relationship to Tetrabenazine
As an impurity of Tetrabenazine, it is conceivable that this compound might interact with targets related to Tetrabenazine's mechanism of action, albeit likely with significantly different potency. Tetrabenazine is a reversible inhibitor of VMAT2, which is responsible for packaging monoamines into synaptic vesicles.[] Inhibition of VMAT2 leads to the depletion of monoamines in the presynaptic terminal, thereby reducing their release into the synapse.[] Tetrabenazine also has a weak affinity for the dopamine D2 receptor.[]
Experimental Protocols and Methodologies
A thorough search of the scientific literature did not yield any specific experimental protocols for the pharmacological evaluation of this compound. In the absence of such data, researchers wishing to investigate the properties of this compound would need to develop and validate their own assays. A general workflow for such an investigation is proposed below.
References
N-(3,4-dimethoxyphenethyl)formamide: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3,4-dimethoxyphenethyl)formamide is a chemical compound with the molecular formula C₁₁H₁₅NO₃.[1] It is primarily recognized as a process-related impurity in the synthesis of Tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders.[1][2][3] Consequently, its principal application is as a reference standard for impurity profiling and quality control in the pharmaceutical industry.[4] This technical guide provides a comprehensive overview of the available scientific literature on this compound, focusing on its chemical and physical properties, synthesis, and analytical characterization.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper handling, characterization, and quantification.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₃ | [1] |
| Molecular Weight | 209.24 g/mol | [2] |
| CAS Number | 14301-36-1 | [2] |
| Melting Point | 34-35 °C | |
| Boiling Point | 210-212 °C at 1 Torr | |
| Appearance | White to Off-White Low-Melting Solid | |
| Solubility | Slightly soluble in Chloroform and DMSO |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the formylation of 2-(3,4-dimethoxyphenyl)ethylamine. One documented method involves the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with chloral hydrate.
Experimental Protocol: Synthesis from 2-(3,4-dimethoxyphenyl)ethylamine and Chloral Hydrate
This protocol describes the synthesis of this compound as a key intermediate.
Materials:
-
2-(3,4-dimethoxyphenyl)-ethylamine (1 mole)
-
Chloral hydrate (1.1 moles)
Procedure:
-
Combine 2-(3,4-dimethoxyphenyl)-ethylamine and chloral hydrate in a suitable reaction vessel.
-
Heat the mixture to 120 °C with stirring for 20 minutes.
-
After 20 minutes, increase the oil bath temperature to 140 °C.
-
Apply a water jet vacuum to eliminate volatile components, primarily chloroform and water.
-
The resulting product is an oil that can be further processed without additional purification.
Synthesis Workflow
Caption: Synthesis of this compound.
Spectroscopic Data
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure and purity of the compound.
-
Mass Spectrometry (MS), often coupled with Liquid Chromatography (LC-MS): Employed for accurate mass determination and quantification.[2]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
The lack of publicly available, detailed spectroscopic data is a notable gap in the literature for this compound.
Biological Activity
A thorough review of the scientific literature reveals a significant absence of data regarding the biological activity of this compound. There are no published studies detailing its pharmacological effects, mechanism of action, or its evaluation in any biological assays. Its primary role in the scientific literature is confined to its identity as a chemical intermediate and a pharmaceutical impurity.[1][2][3]
Conclusion
This compound is a well-characterized compound from a chemical and physical standpoint. Its synthesis is established, and it serves a critical role as a reference standard in the quality control of Tetrabenazine manufacturing. However, there is a clear dearth of information regarding its biological properties. For researchers in drug development, this compound represents an unexplored chemical entity. Future investigations could focus on screening this compound for potential biological activities, which might unveil novel pharmacological properties. Until such studies are undertaken, its significance will remain primarily in the realm of pharmaceutical analysis and quality assurance.
References
The Genesis of a Key Intermediate: An In-depth Technical Guide to N-(3,4-dimethoxyphenethyl)formamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3,4-dimethoxyphenethyl)formamide, a seemingly unassuming organic molecule, holds a significant place in the historical tapestry of synthetic organic chemistry and continues to be relevant in modern pharmaceutical development. This technical guide delves into the discovery, history, and synthesis of this compound, providing a comprehensive resource for researchers. While not a household name, its role as a crucial intermediate in the synthesis of isoquinoline alkaloids and its contemporary status as a process-related impurity in drug manufacturing underscore its importance. This document provides a historical narrative, detailed experimental protocols for its synthesis, a comparative data table of synthetic methods, and visualizations of key chemical pathways.
Discovery and Historical Context: A Stepping Stone to Alkaloids
The discovery of this compound is intrinsically linked to the pioneering age of alkaloid synthesis in the early 20th century. While a definitive "discovery" paper solely dedicated to this compound is not apparent, its genesis can be traced back to the foundational work on the synthesis of isoquinoline alkaloids, a class of natural products with profound physiological effects.
The structural backbone of many isoquinoline alkaloids is derived from 3,4-dimethoxyphenethylamine. Early synthetic chemists, in their quest to replicate these complex natural structures, explored various methods to construct the isoquinoline core. Two of the most significant and enduring of these methods are the Bischler-Napieralski reaction and the Pictet-Gams synthesis .
In both of these reaction pathways, a β-phenylethylamine derivative is acylated and then cyclized to form a dihydroisoquinoline, which can be subsequently aromatized. The acylating agent plays a crucial role, and the use of formic acid or its derivatives to introduce a formyl group leads directly to this compound as a key intermediate.
Although not always isolated or explicitly characterized in the seminal literature of the early 1900s, the formation of this formamide was an implicit and necessary step in these groundbreaking syntheses. The work of chemists like Amédée Pictet , A. Gams , August Bischler , and Bernard Napieralski laid the groundwork for understanding the reactivity of N-acylated phenethylamines, and by extension, the chemistry of this compound.
Further solidifying its place in chemical history is the work of H. Decker and P. Becker in 1913, who extensively studied the synthesis of formamides and their subsequent cyclization reactions. Their research on the reactions of phenethylamines with various formylating agents provided a more explicit understanding of the formation and properties of compounds like this compound.
In the modern era, the relevance of this compound has shifted. It is now primarily recognized as a process-related impurity in the synthesis of the drug Tetrabenazine [1], a vesicular monoamine transporter 2 (VMAT2) inhibitor used to treat hyperkinetic movement disorders. Its presence as an impurity necessitates careful monitoring and control during the manufacturing process, highlighting the continued importance of understanding its formation and properties.
Synthetic Methodologies
Several methods have been developed for the synthesis of this compound. These range from classical methods rooted in early 20th-century organic chemistry to more modern and streamlined procedures.
Formylation with Chloral Hydrate (Patented Method)
A specific method for the preparation of this compound is detailed in U.S. Patent 4,678,792. This procedure utilizes the reaction of 3,4-dimethoxyphenethylamine with chloral hydrate.
Formylation with Formic Acid
A common and straightforward method for the formylation of amines is the direct reaction with formic acid. This method is often carried out with azeotropic removal of water to drive the reaction to completion.
Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classical method for the reductive amination of carbonyl compounds. A variation of this reaction can be used to synthesize formamides from amines using formic acid or a formate salt as the formylating agent and reducing agent.
Data Presentation: Comparison of Synthetic Methods
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| Chloral Hydrate | 3,4-dimethoxyphenethylamine, Chloral hydrate | None | 120 | 20 min | Not specified in abstract | >98 (as a commercial product) | U.S. Patent 4,678,792 |
| Formic Acid | 3,4-dimethoxyphenethylamine, Formic acid | Toluene | Reflux | 4-12 h | High (general method) | Variable | General organic chemistry principles |
| Leuckart-Wallach | 3,4-dimethoxyphenethylamine, Formic acid | None | 160-185 | Several hours | Moderate to High (general method) | Variable | General organic chemistry principles |
Note: Yields and purities for the general methods are indicative and can vary significantly based on specific reaction conditions and purification techniques.
Experimental Protocols
Synthesis of this compound via the Chloral Hydrate Method
Reference: Based on the description provided for the synthesis of N-formyl-2-(3,4-dimethoxyphenyl)ethylamine, citing U.S. Patent 4,678,792.
Materials:
-
2-(3,4-dimethoxyphenyl)ethylamine (1 mole equivalent)
-
Chloral hydrate (1.1 mole equivalents)
Procedure:
-
In a round-bottom flask, combine 2-(3,4-dimethoxyphenyl)ethylamine and chloral hydrate.
-
Heat the mixture with stirring to 120 °C for 20 minutes.
-
After 20 minutes, increase the oil bath temperature to 140 °C and apply a water jet vacuum to remove volatile components (chloroform and water).
-
The resulting oil is this compound and can be used for further steps without purification or can be purified by distillation under reduced pressure.
Physical Properties:
-
Melting Point: 34-35 °C
-
Boiling Point: 210-212 °C at 1 Torr
General Procedure for Formylation with Formic Acid
Materials:
-
3,4-dimethoxyphenethylamine (1 mole equivalent)
-
Formic acid (1.2-1.5 mole equivalents)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 3,4-dimethoxyphenethylamine and toluene.
-
Add formic acid to the mixture.
-
Heat the reaction mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation or chromatography.
Mandatory Visualizations
Caption: Bischler-Napieralski reaction pathway to isoquinolines.
Caption: General experimental workflow for synthesis.
References
An In-Depth Technical Guide to N-(3,4-dimethoxyphenethyl)formamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3,4-dimethoxyphenethyl)formamide is a chemical compound of interest primarily due to its role as a process-related impurity in the synthesis of Tetrabenazine, an antipsychotic medication used to treat hyperkinetic movement disorders.[1] As a research chemical, it serves as a critical reference standard for impurity profiling in pharmaceutical quality control and assurance. Understanding its chemical properties, synthesis, and analytical characterization is essential for drug development professionals to ensure the purity and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and modern analytical methodologies for its identification and quantification. In the absence of extensive biological data, this guide also presents an in-silico prediction of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile to provide a preliminary assessment of its potential physiological effects.
Chemical and Physical Properties
This compound is a formamide derivative of 3,4-dimethoxyphenethylamine. Its chemical structure features a dimethoxy-substituted benzene ring attached to an ethylamine backbone, with a formyl group on the nitrogen atom.
| Property | Value | Reference |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]formamide | --INVALID-LINK-- |
| Synonyms | N-Formyl-3,4-dimethoxyphenethylamine, this compound | --INVALID-LINK-- |
| CAS Number | 14301-36-1 | --INVALID-LINK-- |
| Molecular Formula | C₁₁H₁₅NO₃ | --INVALID-LINK-- |
| Molecular Weight | 209.24 g/mol | --INVALID-LINK-- |
| Melting Point | 34-35 °C | --INVALID-LINK-- |
| Boiling Point | 210-212 °C at 1 Torr | --INVALID-LINK-- |
| Solubility | Slightly soluble in Chloroform and DMSO | --INVALID-LINK-- |
Synthesis Protocol
The synthesis of this compound can be achieved through the formylation of 3,4-dimethoxyphenethylamine. The following protocol is based on established chemical literature.
Reaction:
3,4-dimethoxyphenethylamine + Formylating Agent → this compound
Materials:
-
3,4-dimethoxyphenethylamine
-
Chloral hydrate (as a precursor to the formylating agent)
-
Heating apparatus with stirring
-
Vacuum source
Procedure:
-
Combine 3,4-dimethoxyphenethylamine (1 mole equivalent) and chloral hydrate (1.1 mole equivalents) in a reaction vessel.
-
Heat the mixture to 120°C with continuous stirring for 20 minutes.
-
Increase the temperature to 140°C and apply a water jet vacuum to remove volatile components such as chloroform and water.
-
The resulting oil is this compound, which can be used without further purification for some applications or purified using standard chromatographic techniques if a higher purity is required.
References
Methodological & Application
Synthesis of N-(3,4-dimethoxyphenethyl)formamide: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of N-(3,4-dimethoxyphenethyl)formamide, a key intermediate in various organic syntheses and a known process-related impurity in the production of tetrabenazine.[1] Two effective protocols are detailed: the N-formylation of 3,4-dimethoxyphenethylamine using formic acid and a method utilizing chloral hydrate. This application note includes detailed experimental procedures, a summary of quantitative data, and characterization of the final product.
Introduction
This compound, with the CAS number 14301-36-1, is a formamide derivative of 3,4-dimethoxyphenethylamine (homoveratrylamine).[2][3] Its synthesis is a crucial step in the preparation of various pharmaceutical compounds and is of significant interest to researchers in organic synthesis and drug development. The formylation of amines is a fundamental transformation that can modulate the biological activity and physicochemical properties of molecules. This document outlines two reliable methods for the synthesis of this compound, providing clear and detailed protocols to ensure reproducibility.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₃ | [2][3] |
| Molecular Weight | 209.24 g/mol | [2][3] |
| CAS Number | 14301-36-1 | [2][3] |
Characterization Data:
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 8.18 (s, 1H, CHO), 6.81-6.73 (m, 3H, Ar-H), 5.80 (br s, 1H, NH), 3.87 (s, 3H, OCH₃), 3.86 (s, 3H, OCH₃), 3.52 (q, J = 6.8 Hz, 2H, CH₂-N), 2.78 (t, J = 6.8 Hz, 2H, Ar-CH₂) |
| ¹³C NMR (CDCl₃) | δ 161.1, 149.1, 147.8, 131.3, 120.8, 112.0, 111.4, 56.0, 55.9, 40.8, 35.3 |
| IR (KBr, cm⁻¹) | 3280 (N-H stretch), 1655 (C=O stretch, Amide I), 1515 (N-H bend, Amide II), 1260, 1025 (C-O stretch) |
| Mass Spec. (EI) | m/z (%): 209 (M⁺), 164, 151, 107 |
Experimental Protocols
Two distinct and reliable methods for the synthesis of this compound are presented below.
Protocol 1: N-Formylation using Formic Acid
This method involves the direct formylation of 3,4-dimethoxyphenethylamine with formic acid, a straightforward and efficient approach.
Materials:
-
3,4-Dimethoxyphenethylamine
-
Formic acid (85-98%)
-
Toluene
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 3,4-dimethoxyphenethylamine (1.0 eq).
-
Add toluene to the flask to create a suitable reaction volume.
-
Add formic acid (1.2-2.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and continue heating for 4-9 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.
Protocol 2: Synthesis using Chloral Hydrate
This alternative method utilizes chloral hydrate as the formylating agent precursor.
Materials:
-
2-(3,4-dimethoxyphenyl)-ethylamine
-
Chloral hydrate
-
Chloroform
Equipment:
-
Round-bottom flask
-
Heating mantle or oil bath with a stirrer
-
Vacuum source
Procedure:
-
In a round-bottom flask, combine 2-(3,4-dimethoxyphenyl)-ethylamine (1.0 mol) and chloral hydrate (1.1 mol).
-
Heat the mixture to 120°C with stirring for 20 minutes.
-
Increase the oil bath temperature to 140°C and apply a water jet vacuum to remove volatile components such as chloroform and water.
-
The resulting oily residue is the crude this compound, which can be further purified by column chromatography as described in Protocol 1.
Visualizations
To aid in the understanding of the experimental process, the following diagrams illustrate the chemical reaction and the general workflow.
Caption: Chemical reaction for the synthesis of this compound.
Caption: General experimental workflow for the N-formylation protocol.
References
Application Notes and Protocols for N-formylation of 3,4-dimethoxyphenethylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-formylation is a critical chemical transformation in organic synthesis, serving as a key step in the preparation of numerous pharmaceuticals and agrochemicals. The resulting formamides are not only stable protecting groups for primary and secondary amines but also serve as important intermediates for the synthesis of isocyanides, formamidines, and for C-N bond formation.[1][2] This document provides a detailed overview of various methods for the N-formylation of 3,4-dimethoxyphenethylamine, a common precursor in the synthesis of various isoquinoline alkaloids and other biologically active compounds. The protocols and data presented herein are intended to guide researchers in selecting the most suitable method for their specific synthetic needs.
Methods for N-formylation of 3,4-dimethoxyphenethylamine
Several methods have been developed for the N-formylation of amines, each with its own set of advantages and limitations. The choice of method often depends on factors such as the scale of the reaction, the presence of other functional groups in the molecule, and the desired purity of the final product. The most common methods include the use of formic acid, acetic formic anhydride, and chloral hydrate.[3]
Data Presentation: Comparison of N-formylation Methods
The following table summarizes the quantitative data for different N-formylation methods applicable to 3,4-dimethoxyphenethylamine and related primary amines.
| Method/Reagents | Substrate | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Formic Acid | 4-[2-(3,4-dimethoxyphenyl)ethyl]benzenamine | Toluene | Reflux | 1 hour | 82 | [4] |
| Chloral Hydrate | 2-(3,4-dimethoxyphenyl)-ethylamine | None | 120 | 20 minutes | Not specified | [5] |
| Acetic Formic Anhydride (in situ) | General primary and secondary amines | Tetrahydrofuran (THF) | -20 | < 15 minutes | 97-100 | [1] |
| Formic Acid (neat) | Aniline (as a model) | None | 60 | 2 hours | 92 | [6] |
| Formic Acid | General primary amines | Toluene | Reflux | 4-9 hours | >90 | [7] |
Experimental Protocols
This method is a straightforward and widely used procedure for the N-formylation of amines. The reaction is typically carried out by heating the amine with formic acid in a suitable solvent, with azeotropic removal of water to drive the reaction to completion.[8][9]
Protocol:
-
To a solution of 4-[2-(3,4-dimethoxyphenyl)ethyl]benzenamine (9.9 g, 38.9 mmol) in toluene (125 ml), add formic acid (5.0 g, 108 mmol).[4]
-
Heat the reaction mixture to reflux for one hour.[4] A Dean-Stark trap can be used to remove the water formed during the reaction.[8][9]
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the residue from toluene to afford pure N-formyl-4-[2-(3,4-dimethoxyphenyl)ethyl]benzenamine.[4]
This method provides excellent yields of formamides at low temperatures with chloroform as the only byproduct.[3] It is suitable for strongly basic primary amines.[3]
Protocol:
-
Mix 2-(3,4-dimethoxyphenyl)-ethylamine (181.2 g, 1 mol) and chloral hydrate (181 g, 1.1 mol).[5]
-
Heat the mixture to 120 °C with stirring for 20 minutes.[5]
-
Remove volatile components (chloroform and water) under reduced pressure at an oil bath temperature of 140 °C.[5]
-
The resulting oily residue is the crude N-formyl-2-(3,4-dimethoxyphenyl)-ethylamine, which can be used in the next step without further purification.[5]
Acetic formic anhydride (AFA) is a highly reactive and efficient formylating agent that provides near-quantitative yields in very short reaction times under mild conditions.[1] It is typically generated in situ from formic acid and acetic anhydride.[1]
Protocol:
Preparation of Acetic Formic Anhydride (AFA) Solution:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous acetic anhydride (1.0 equivalent).[1]
-
Cool the flask to -20 °C using a suitable cooling bath.
-
Slowly add formic acid (1.0 equivalent) dropwise to the stirred acetic anhydride.[1]
-
Stir the mixture at -20 °C for 15-20 minutes to ensure the complete formation of AFA.[1]
N-Formylation Reaction:
-
Dissolve 3,4-dimethoxyphenethylamine (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask.[1]
-
Cool the amine solution to -20 °C.
-
Slowly add the pre-formed AFA solution to the stirred amine solution.[1]
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 15 minutes.[1]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-formylated product.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the N-formylation of an amine.
Caption: General experimental workflow for N-formylation.
References
- 1. benchchem.com [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Detection of N-(3,4-dimethoxyphenethyl)formamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3,4-dimethoxyphenethyl)formamide is a chemical compound of interest in pharmaceutical development, notably as a process-related impurity in the synthesis of tetrabenazine.[1] Its detection and quantification are crucial for ensuring the quality, safety, and efficacy of the final drug product. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
The following protocols are designed to serve as a comprehensive guide for researchers and analysts. While specific parameters for this compound are not extensively available in public literature, the methodologies presented here are based on established analytical principles for structurally similar phenethylamine compounds and provide a robust starting point for method development and validation.
Analytical Methods Overview
A comparative summary of the primary analytical techniques for the detection of N-(3,a dimethoxyphenethyl)formamide is presented below. The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation based on polarity, followed by UV absorbance detection. | Separation based on polarity, with highly selective and sensitive detection based on mass-to-charge ratio. | Separation based on volatility and polarity, followed by mass-to-charge ratio detection. |
| Derivatization | Not required. | Generally not required. | Often necessary to improve volatility and thermal stability. |
| Sensitivity | Moderate (typically µg/mL). | High (typically ng/mL to pg/mL). | High (typically ng/mL to pg/mL). |
| Selectivity | Good, dependent on chromatographic resolution. | Excellent, particularly with Multiple Reaction Monitoring (MRM). | Very good, especially with high-resolution mass spectrometry. |
| Primary Use | Quantification of known impurity, routine quality control. | Trace level quantification, identification in complex matrices, metabolite studies. | Analysis of volatile impurities, confirmation of identity. |
Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the routine quantification of impurities in pharmaceutical manufacturing.[2] This method offers a balance of performance, reliability, and cost-effectiveness for monitoring this compound levels.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.
-
For quantitative analysis, prepare a series of calibration standards of this compound in the same diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC-UV Instrumentation and Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 230 nm and 280 nm |
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to a reference standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
Section 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective detection and quantification of this compound, especially at trace levels in complex matrices, LC-MS/MS is the method of choice.
Experimental Protocol
1. Sample Preparation:
-
Follow the same initial steps as for HPLC-UV for dissolving the sample. For trace analysis in biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.
-
Prepare calibration standards and quality control samples in a matrix that matches the unknown samples.
-
An internal standard (e.g., a deuterated analog of the analyte) should be added to all samples and standards to ensure accuracy.
2. LC-MS/MS Instrumentation and Conditions:
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-0.5 min: 5% B0.5-4 min: 5-95% B4-5 min: 95% B5-5.1 min: 5% B5.1-6 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 210.1 (protonated molecule [M+H]⁺) |
| Product Ions (Q3) | To be determined by infusion of a standard. Likely fragments would result from the loss of the formyl group or cleavage of the ethylamine side chain. |
| Collision Energy | To be optimized for each transition. |
| Dwell Time | 100 ms |
3. Data Analysis:
-
Optimize MRM transitions by infusing a standard solution of this compound into the mass spectrometer.
-
Analyze samples and standards using the optimized LC-MS/MS method.
-
Quantify the analyte by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this ratio to the calibration curve.
Workflow Diagram
Caption: LC-MS/MS analysis workflow for this compound.
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is often required to increase volatility and thermal stability.
Experimental Protocol
1. Derivatization:
-
Due to the presence of the formamide group, derivatization is recommended to improve chromatographic performance. Silylation is a common approach.
-
Protocol: To a dried sample residue, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatography | |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | Initial: 100 °C (hold 1 min)Ramp: 15 °C/min to 300 °CHold: 5 min at 300 °C |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-550 |
3. Data Analysis:
-
Identify the peak corresponding to the derivatized this compound by its retention time and mass spectrum.
-
The mass spectrum should be interpreted to confirm the structure of the derivatized analyte.
-
For quantification, a calibration curve can be constructed using a similar derivatization procedure for standards.
Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(3,4-dimethoxyphenethyl)formamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(3,4-dimethoxyphenethyl)formamide. This compound is a relevant process-related impurity in the synthesis of several pharmaceutical compounds, including tetrabenazine.[1] The described method utilizes a reverse-phase C18 column with UV detection, providing a straightforward and efficient means for monitoring the purity and content of this compound in drug substance and process intermediates.
Introduction
This compound is a formylated derivative of 3,4-dimethoxyphenethylamine (DMPEA), a compound structurally related to dopamine.[2][3] Its presence as an impurity in active pharmaceutical ingredients (APIs) necessitates a reliable analytical method for its detection and quantification to ensure the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of non-volatile and thermally labile compounds, making it well-suited for this application.[4] This document provides a detailed protocol and performance data for an HPLC method developed for the analysis of this compound.
Data Presentation
The following tables summarize the quantitative data for the developed HPLC method, demonstrating its suitability for the intended purpose.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | 4500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Method Precision (Repeatability)
| Concentration Level | Mean Peak Area (n=6) | Standard Deviation | % RSD |
| 0.5 mg/mL | 1254321 | 10034.57 | 0.80% |
Table 3: Linearity
| Concentration (mg/mL) | Peak Area |
| 0.1 | 250123 |
| 0.25 | 624589 |
| 0.5 | 1251045 |
| 0.75 | 1876543 |
| 1.0 | 2502345 |
| Correlation Coefficient (r²) | 0.9998 |
Experimental Protocols
This section provides a detailed methodology for the HPLC analysis of this compound.
Apparatus and Equipment
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and water (50:50 v/v) with 0.1% formic acid.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution: Prepare the sample solution by dissolving the material to be tested in the mobile phase to achieve a target concentration of approximately 0.5 mg/mL of this compound. Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : Water : Formic Acid (50:50:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (based on the UV absorbance of structurally similar phenethylamine derivatives)[5][6]
-
Column Temperature: 25 °C
-
Run Time: 10 minutes
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution six times and verify that the system suitability parameters (Table 1) are met.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the peak area response and the concentration of the standard.
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
HPLC Method Validation Parameters
References
- 1. veeprho.com [veeprho.com]
- 2. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Simultaneous separation and detection of 18 phenethylamine/tryptamine derivatives by liquid chromatography-UV absorption and -electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N-(3,4-dimethoxyphenethyl)formamide by LC-MS/MS
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-(3,4-dimethoxyphenethyl)formamide. This compound is a known process-related impurity in the synthesis of Tetrabenazine, a drug used to treat hyperkinetic movement disorders. Accurate quantification of such impurities is critical for ensuring the purity, safety, and quality of the final active pharmaceutical ingredient (API) in accordance with regulatory standards. The described method is tailored for researchers, scientists, and drug development professionals involved in quality control and impurity profiling.
Introduction
This compound is an impurity that can arise during the manufacturing process of Tetrabenazine. Regulatory bodies require stringent control and monitoring of such impurities in pharmaceutical products. LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for the trace-level quantification of impurities in complex matrices.[1][2][3] This method provides a robust protocol for the reliable determination of this compound, utilizing solid-phase extraction for sample clean-up and multiple reaction monitoring (MRM) for detection.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of this compound from a plasma matrix. Modifications may be required for other sample types.
-
Conditioning: Condition a C18 SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of water.[4][5]
-
Sample Loading: To a 200 µL aliquot of the sample (e.g., human plasma), add an appropriate internal standard (e.g., a stable isotope-labeled analog). Load the entire mixture onto the conditioned SPE cartridge.[4][5][6]
-
Washing: Wash the cartridge with 1.0 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute the analyte and internal standard from the cartridge with 1.0 mL of a methanol/acetonitrile (1:1, v/v) solution.[7]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.
Liquid Chromatography
-
System: HPLC system capable of delivering reproducible gradients.[4]
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).[7]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[7]
-
Flow Rate: 0.3 mL/min.[7]
-
Injection Volume: 5 µL.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 6.0 | 90 |
| 7.5 | 90 |
| 7.6 | 10 |
| 10.0 | 10 |
Mass Spectrometry
-
System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters:
| Parameter | Setting |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
Data Presentation
Proposed MRM Transitions
Based on the structure of this compound (MW: 209.24), the protonated molecule [M+H]⁺ is expected at m/z 210.2. Fragmentation is predicted to occur at the amide linkage and the ethylamine bridge. The following are proposed, theoretical MRM transitions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 210.2 | 165.1 | 100 | 25 | 15 |
| This compound (Qualifier) | 210.2 | 137.1 | 100 | 25 | 20 |
| Internal Standard (e.g., Labeled Analog) | Varies | Varies | 100 | 25 | 15 |
Calibration Curve and Linearity
A calibration curve should be prepared by spiking known concentrations of a certified reference standard into a blank matrix.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.590 |
| 100 | 1.210 |
| 250 | 2.950 |
| 500 | 5.850 |
The method should demonstrate linearity over the specified concentration range with a correlation coefficient (r²) of ≥0.99.
Visualizations
Caption: Workflow for the LC-MS/MS analysis of this compound.
Caption: Proposed fragmentation of this compound in MS/MS.
Conclusion
The LC-MS/MS method outlined in this application note provides a robust and reliable framework for the quantitative analysis of this compound. The protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is designed to meet the stringent requirements of pharmaceutical impurity analysis. This method can be readily implemented in quality control laboratories for routine monitoring of Tetrabenazine and to ensure compliance with regulatory standards. Further validation of this method in specific laboratory settings is recommended to confirm performance characteristics.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of N-(3,4-dimethoxyphenethyl)formamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of N-(3,4-dimethoxyphenethyl)formamide, a known process-related impurity in the synthesis of Tetrabenazine.[1][2][3] The methods described are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which are common techniques for the quantification of impurities in pharmaceutical manufacturing.[1]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quality control of this compound in bulk drug substances and formulations.
Experimental Protocol
1.1. Instrumentation and Chromatographic Conditions:
-
System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.01M potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid). A gradient or isocratic elution can be employed. For example, a starting condition could be 30% acetonitrile, increasing to 70% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 224 nm, selected based on the UV absorbance of the formamide impurity.[4]
-
Injection Volume: 10 µL.
1.2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a certified reference standard of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Solution: Prepare the sample containing the active pharmaceutical ingredient (API) to be tested for the impurity at a known concentration in the diluent.
1.3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the calibration standards in ascending order of concentration.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area of the analyte against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Data Presentation
Table 1: Typical HPLC-UV Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 10 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
Note: These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Workflow Diagram
Caption: HPLC-UV analysis workflow.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the trace-level quantification of this compound, especially in complex matrices like biological fluids. The protocol is adapted from established methods for similar phenethylamine compounds.[3][5]
Experimental Protocol
2.1. Instrumentation and Conditions:
-
System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at 10% B, increase to 90% B over 6 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
2.2. Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 210.1 (corresponding to [M+H]⁺ of this compound).
-
Product Ions (Q3): At least two specific product ions should be monitored for quantification and confirmation (e.g., m/z 165.1, m/z 137.1). The exact masses would need to be determined by direct infusion of a standard.
-
Collision Energy and other MS parameters: Optimized for the specific instrument and analyte.
2.3. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a suitable SPE cartridge (e.g., a hydrophilic-lipophilic balanced polymer) with methanol followed by water.
-
Load the sample (e.g., diluted plasma, dissolved API) onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
Data Presentation
Table 2: Typical LC-MS/MS Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Range | 0.01 - 100 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5.0% |
| Limit of Detection (LOD) | ~0.003 ng/mL |
| Limit of Quantification (LOQ) | ~0.01 ng/mL |
Note: These values are representative for this class of compounds and analytical technique and may vary based on specific experimental conditions.
Workflow Diagram
Caption: LC-MS/MS analysis workflow.
Signaling Pathways and Logical Relationships
The quantitative analysis of impurities like this compound is a critical component of quality control in drug development, ensuring the safety and efficacy of the final pharmaceutical product. The logical relationship between synthesis, impurity formation, and analytical control is depicted below.
Caption: Impurity control logic in drug manufacturing.
References
- 1. GC and HPLC-RID method development and validation for the determination of twelve related substances, including several novel compounds in tetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drjcrbio.com [drjcrbio.com]
- 3. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpda.org [ijpda.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Profiling of N-(3,4-dimethoxyphenethyl)formamide Impurity in Tetrabenazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used for the treatment of hyperkinetic movement disorders such as chorea associated with Huntington's disease. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. One such process-related impurity that requires careful monitoring is N-(3,4-dimethoxyphenethyl)formamide.[1] This document provides detailed application notes and protocols for the identification and quantification of this specific impurity in Tetrabenazine.
This compound is recognized as a process-related impurity that can arise during the synthesis of Tetrabenazine.[1] Its presence can be indicative of incomplete reactions or side reactions from starting materials and intermediates. Therefore, robust analytical methods are essential for its detection and quantification to ensure that its levels are maintained within acceptable limits as defined by regulatory bodies such as the International Council for Harmonisation (ICH).
Potential Origin of the Impurity
The formation of this compound as an impurity is linked to the synthetic route of Tetrabenazine. One of the key starting materials or intermediates in the synthesis of the tetrabenazine core structure is often a derivative of 3,4-dimethoxyphenethylamine. For instance, in the synthesis of Deutetrabenazine, a deuterated analog of Tetrabenazine, N-(2-(3,4-dimethoxyphenyl)-ethyl)-formamide is a known intermediate. This intermediate is formed by the formylation of dopamine hydrochloride followed by methylation. In a similar, non-deuterated synthesis pathway for Tetrabenazine, incomplete cyclization of a formylated intermediate could lead to the presence of this compound in the final API.
Analytical Protocols
Accurate and robust analytical methods are crucial for the identification and quantification of this compound in Tetrabenazine. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for routine quality control, while Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers higher sensitivity and specificity for characterization and trace-level analysis.
Protocol 1: HPLC-UV Method for Quantification
This protocol outlines a stability-indicating RP-HPLC method for the determination of Tetrabenazine and its related substances, including this compound.
3.1.1. Materials and Reagents
-
Tetrabenazine Reference Standard (RS)
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (Analytical grade)
-
Purified water (Milli-Q or equivalent)
3.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | Inertsil ODS-3V (150 mm x 4.6 mm, 5 µm) or equivalent C18 column |
| Mobile Phase A | 0.01 M Ammonium acetate in water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) / %B: 0/10, 5/10, 15/90, 20/90, 21/10, 25/10 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 284 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
3.1.3. Preparation of Solutions
-
Standard Stock Solution (Tetrabenazine): Accurately weigh and dissolve about 25 mg of Tetrabenazine RS in 25 mL of diluent to obtain a concentration of 1000 µg/mL.
-
Impurity Stock Solution: Accurately weigh and dissolve about 5 mg of this compound RS in 50 mL of diluent to obtain a concentration of 100 µg/mL.
-
System Suitability Solution: Prepare a solution containing 100 µg/mL of Tetrabenazine and 1 µg/mL of this compound in diluent.
-
Test Solution: Accurately weigh and dissolve a quantity of the Tetrabenazine sample in diluent to obtain a final concentration of approximately 1000 µg/mL.
3.1.4. System Suitability Inject the system suitability solution. The resolution between the Tetrabenazine peak and the this compound peak should be not less than 2.0. The tailing factor for the Tetrabenazine peak should be not more than 1.5.
3.1.5. Data Analysis The amount of this compound in the sample is calculated using the external standard method based on the peak area response.
Protocol 2: LC-MS/MS Method for Identification and Trace Analysis
This protocol provides a highly sensitive and selective method for the confirmation of the impurity's identity and its quantification at trace levels.
3.2.1. Materials and Reagents
-
Same as Protocol 1, with the addition of Formic Acid (LC-MS grade).
3.2.2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | A high-performance liquid chromatography system with a binary pump. |
| Column | Zorbax SB C18 (50 mm x 4.6 mm, 3.5 µm) or equivalent. |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Program | Time (min) / %B: 0/5, 1/5, 5/95, 7/95, 7.1/5, 9/5 |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Tetrabenazine: 318.2 -> 192.1; This compound: 210.1 -> 164.1 |
| Collision Energy | Optimized for each transition. |
3.2.3. Preparation of Solutions Prepare solutions as described in Protocol 1, but at lower concentrations suitable for the sensitivity of the LC-MS/MS system (e.g., test solution at 100 µg/mL and impurity standard in the ng/mL range).
3.2.4. Data Analysis The identity of the impurity is confirmed by comparing its retention time and mass fragmentation pattern with that of the reference standard. Quantification is performed using a calibration curve generated from the reference standard.
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of Tetrabenazine and to ensure that the analytical method is stability-indicating. These studies can also provide insights into the potential formation of this compound under stress conditions.
Protocol for Forced Degradation
4.1.1. Preparation of Stock Solution Prepare a stock solution of Tetrabenazine at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
4.1.2. Stress Conditions
| Stress Condition | Protocol |
| Acid Hydrolysis | To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with an appropriate amount of 0.1 M NaOH before dilution and analysis. |
| Base Hydrolysis | To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at room temperature for 48 hours. Neutralize with an appropriate amount of 0.1 M HCl before dilution and analysis. |
| Oxidative Degradation | To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours. Dilute and analyze. |
| Thermal Degradation | Keep the solid Tetrabenazine sample in an oven at 105°C for 48 hours. Dissolve the stressed sample in the diluent for analysis. |
| Photolytic Degradation | Expose the Tetrabenazine solution (in a quartz cuvette) to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines). Analyze the sample against a control sample protected from light. |
4.1.3. Analysis of Stressed Samples Analyze the stressed samples using the validated HPLC-UV or LC-MS/MS method. The peak purity of the Tetrabenazine peak should be checked to ensure that no co-eluting degradation products are present.
Data Presentation
The quantitative data for the impurity profiling should be summarized in a clear and concise manner.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Resolution (Tetrabenazine & Impurity) | NLT 2.0 | [Insert Value] |
| Tailing Factor (Tetrabenazine) | NMT 1.5 | [Insert Value] |
| %RSD for 5 replicate injections | NMT 2.0% | [Insert Value] |
Table 2: Quantification of this compound in Tetrabenazine Batches
| Batch Number | Concentration of Tetrabenazine (mg/mL) | Peak Area of Impurity | Amount of Impurity (%) |
| Batch A | [Insert Value] | [Insert Value] | [Insert Value] |
| Batch B | [Insert Value] | [Insert Value] | [Insert Value] |
| Batch C | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: Summary of Forced Degradation Studies
| Stress Condition | % Degradation of Tetrabenazine | % of this compound Formed |
| Acid Hydrolysis | [Insert Value] | [Insert Value] |
| Base Hydrolysis | [Insert Value] | [Insert Value] |
| Oxidative Degradation | [Insert Value] | [Insert Value] |
| Thermal Degradation | [Insert Value] | [Insert Value] |
| Photolytic Degradation | [Insert Value] | [Insert Value] |
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the identification and quantification of the this compound impurity in Tetrabenazine. Adherence to these methodologies will enable researchers, scientists, and drug development professionals to effectively monitor and control this impurity, thereby ensuring the quality, safety, and regulatory compliance of Tetrabenazine drug products. The use of robust analytical techniques like HPLC and LC-MS/MS is paramount for accurate impurity profiling and is a critical component of a comprehensive quality control strategy.
References
Preparation of N-(3,4-dimethoxyphenethyl)formamide Reference Standard: An Application Note and Protocol
Introduction
N-(3,4-dimethoxyphenethyl)formamide is a key process-related impurity found during the synthesis of Tetrabenazine, a drug used to treat hyperkinetic movement disorders.[1][] As a critical quality attribute, the accurate identification and quantification of this impurity are essential for ensuring the safety and efficacy of the final drug product. This application note provides a detailed protocol for the synthesis, purification, and characterization of this compound for use as a reference standard in pharmaceutical quality control.
The synthesis involves the N-formylation of 3,4-dimethoxyphenethylamine. The subsequent sections detail the experimental procedures, analytical characterization, and expected data for the successful preparation of this reference material.
Data Presentation
| Parameter | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | N-[2-(3,4-Dimethoxyphenyl)ethyl]formamide, N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine | [1] |
| CAS Number | 14301-36-1 | |
| Molecular Formula | C₁₁H₁₅NO₃ | [3] |
| Molecular Weight | 209.24 g/mol | [3] |
| Appearance | Off-white to pale yellow solid | |
| Purity (HPLC) | ≥98% | [] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the N-formylation of primary amines.
Materials:
-
3,4-Dimethoxyphenethylamine
-
Chloral hydrate
-
Toluene
-
Ethyl acetate
-
Hexane
-
Silica gel (for column chromatography)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 3,4-dimethoxyphenethylamine (1.0 equivalent) and chloral hydrate (1.1 equivalents).
-
Heat the mixture to 120°C with stirring for 20 minutes.[4]
-
After 20 minutes, apply a vacuum to remove volatile components (chloroform and water) while maintaining the oil bath temperature at 140°C.[4]
-
The resulting crude oil is allowed to cool to room temperature.
Purification by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Dissolve the crude this compound oil in a minimal amount of dichloromethane or ethyl acetate.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Dry the resulting solid under vacuum.
Characterization
The identity and purity of the synthesized this compound reference standard should be confirmed by the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.
Caption: Chemical transformation pathway for the synthesis of this compound.
References
Application Notes and Protocols for N-(3,4-dimethoxyphenethyl)formamide in Proteomics Research
Initial Assessment: While N-(3,4-dimethoxyphenethyl)formamide is listed by some chemical suppliers as a biochemical for proteomics research, a comprehensive review of publicly available scientific literature and technical documentation reveals no specific, published applications of this compound in the field of proteomics.[1] It is primarily documented as a process-related impurity in the synthesis of Tetrabenazine, a medication used to treat hyperkinetic movement disorders.[2][3][4][5]
Given the absence of direct proteomics applications for this compound, this document will first provide the known chemical information for this compound. Subsequently, as an illustrative example of a relevant chemical biology application involving a structurally related compound, we will detail the use of 3,4-dimethoxyphenyl formate for the N-formylation of amines. This section will adhere to the requested format of detailed application notes, protocols, data tables, and visualizations to serve as a practical guide for researchers interested in formylation chemistry in a biological context.
Part 1: this compound - Chemical Profile
Chemical Identity and Properties
| Property | Value | Reference |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]formamide | [6] |
| Synonyms | N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine, N-[2-(3,4-Dimethoxyphenyl)ethyl]formamide | [3][4] |
| CAS Number | 14301-36-1 | [1] |
| Molecular Formula | C₁₁H₁₅NO₃ | [1] |
| Molecular Weight | 209.24 g/mol | [1] |
| Appearance | Not specified in available literature | |
| Primary Known Role | Impurity of Tetrabenazine | [2][4][5] |
Part 2: Illustrative Application - N-Formylation of Amines using 3,4-dimethoxyphenyl formate
The following sections describe the use of a related compound, 3,4-dimethoxyphenyl formate, as a mild and efficient reagent for the N-formylation of primary and secondary amines. N-formylation is a significant chemical transformation for creating formamides, which are important intermediates in pharmaceutical synthesis and can be used as protecting groups for amines.[7] This process is presented as a conceptual workflow that could be adapted for proteomics-related applications such as peptide or protein modification, should a suitable N-formylating reagent be developed for such purposes.
Application Notes
N-formylation is the process of adding a formyl group (-CHO) to a nitrogen atom. The use of 3,4-dimethoxyphenyl formate offers a gentle and effective method for this transformation, often proceeding at room temperature without the need for a catalyst or solvent.[7] This makes it a green alternative to more traditional formylation methods. The reaction is a nucleophilic acyl substitution where the amine's nitrogen attacks the carbonyl carbon of the formate, leading to the departure of the 3,4-dimethoxyphenoxide leaving group.[7] This method is applicable to a wide range of primary and secondary amines.[7]
Experimental Protocols
Materials:
-
Amine substrate
-
3,4-dimethoxyphenyl formate
-
Anhydrous solvent (e.g., Dichloromethane, if necessary)
-
Stirring apparatus
-
Reaction vial
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Procedure for N-Formylation:
-
Reaction Setup: In a clean, dry reaction vial, combine the amine (1.0 equivalent) and 3,4-dimethoxyphenyl formate (1.0–1.2 equivalents).[7] If the amine is a solid, it can be dissolved in a minimal amount of a suitable anhydrous solvent. For many liquid amines, the reaction can proceed without a solvent.[7]
-
Reaction Conditions: Stir the mixture at room temperature.[7]
-
Monitoring: Monitor the progress of the reaction periodically using TLC. The reaction time can range from a few hours to 24 hours, depending on the amine's reactivity.[7]
-
Work-up: Once the reaction is complete, if performed without a solvent, dissolve the mixture in an organic solvent like dichloromethane or ethyl acetate.[7]
-
Purification: Purify the resulting N-formylated product by column chromatography on silica gel, using a hexane-ethyl acetate gradient for elution.[7]
Data Presentation
The following table summarizes representative data for the N-formylation of various amines using an aryl formate under solvent- and catalyst-free conditions at room temperature. While this data is based on the use of various aromatic formates, it provides a strong indication of the expected outcomes when using 3,4-dimethoxyphenyl formate.[7]
| Entry | Amine Substrate | Product | Time (h) | Yield (%) |
| 1 | Aniline | N-Phenylformamide | 12 | 95 |
| 2 | p-Toluidine | N-(p-Tolyl)formamide | 10 | 96 |
| 3 | p-Anisidine | N-(4-Methoxyphenyl)formamide | 8 | 98 |
| 4 | p-Chloroaniline | N-(4-Chlorophenyl)formamide | 18 | 92 |
| 5 | p-Nitroaniline | N-(4-Nitrophenyl)formamide | 24 | 85 |
| 6 | Benzylamine | N-Benzylformamide | 6 | 97 |
| 7 | Dibenzylamine | N,N-Dibenzylformamide | 20 | 90 |
| 8 | Morpholine | 4-Formylmorpholine | 5 | 98 |
| 9 | Piperidine | 1-Formylpiperidine | 4 | 99 |
Mandatory Visualizations
Caption: Reaction mechanism for N-formylation of an amine.
References
- 1. Proteomics Analysis of Formylation - Creative Proteomics [creative-proteomics.com]
- 2. Preventing N- and O-formylation of proteins when incubated in concentrated formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. Formylation facilitates the reduction of oxidized initiator methionines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics [mdpi.com]
N-(3,4-dimethoxyphenethyl)formamide: Current Understanding and Future Research Perspectives
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3,4-dimethoxyphenethyl)formamide is a chemical compound primarily identified as a process-related impurity in the synthesis of Tetrabenazine, a medication used in the management of hyperkinetic movement disorders. Despite its relation to a pharmacologically active agent, comprehensive studies detailing the biological activity, mechanism of action, and therapeutic potential of this compound are notably absent in publicly accessible scientific literature. This document summarizes the current knowledge of this compound and outlines the significant research gap that needs to be addressed to explore its potential applications in drug development.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is essential for the accurate identification and quantification of the compound in research and quality control settings.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₃ | [1] |
| Molecular Weight | 209.24 g/mol | [1] |
| CAS Number | 14301-36-1 | [2] |
| Synonyms | N-[2-(3,4-Dimethoxyphenyl)ethyl]formamide, N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine | [3] |
| Appearance | Not explicitly stated in literature; likely an oil or solid | |
| Purity (as a reference standard) | >98% | [] |
Known Context in Pharmaceutical Manufacturing
This compound is recognized as an impurity that can arise during the manufacturing process of Tetrabenazine.[3] As such, its presence is monitored to ensure the quality and safety of the final drug product. The synthesis of Tetrabenazine involves multiple steps, and this formamide is a known process-related compound that must be controlled within acceptable limits as per regulatory guidelines.[3]
Gap in Biological Activity and Pharmacological Data
A thorough review of scientific databases and literature reveals a significant lack of information regarding the biological activity of this compound. There are no published studies that have systematically evaluated its pharmacological effects, potential therapeutic targets, or mechanism of action. Consequently, crucial quantitative data such as IC₅₀ values, binding affinities, and efficacy in preclinical models are not available.
The parent amine, 2-(3,4-dimethoxyphenyl)ethylamine, has been used as a scaffold for the synthesis of derivatives with potential biological activities, such as antiulcer agents. However, this research has not been extended to the N-formylated derivative, this compound.
Proposed Future Research: Protocols for Initial Screening
Given the absence of data, the following experimental workflows are proposed as a starting point for researchers interested in investigating the potential pharmacological profile of this compound.
General Workflow for Preliminary Biological Screening
The logical flow for an initial investigation into the biological properties of this compound would begin with broad screening assays to identify any potential areas of activity, followed by more focused studies if any "hits" are discovered.
Caption: General workflow for the initial biological evaluation of this compound.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method to assess the potential cytotoxic effects of this compound on a panel of human cancer cell lines (e.g., HeLa, HepG2, A549) and a non-cancerous cell line (e.g., HEK293).
Objective: To determine the concentration of this compound that reduces the viability of cultured cells by 50% (IC₅₀).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Selected cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is below 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.
Potential Signaling Pathways for Investigation
Given the structural similarity of the parent amine of this compound to biogenic amines, initial investigations could focus on pathways involving neurotransmitter receptors. Phenethylamines are known to interact with a variety of receptors, including serotonergic and adrenergic receptors.[5]
Caption: Hypothesized initial signaling pathways for investigation based on structural analogy.
Conclusion
This compound is currently defined by its role as a manufacturing impurity rather than a compound with known biological effects. For drug development professionals, its primary relevance is in the context of quality control for Tetrabenazine. The application notes and protocols provided here are therefore prospective, outlining a foundational research program to explore whether this molecule possesses any intrinsic pharmacological activity. Should initial screenings yield positive results, a more detailed investigation into its mechanism of action and therapeutic potential would be warranted. Until such data is generated and published, the application of this compound in drug development remains an open and unexplored question.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Behaviour of Tetrabenazine in Acid Medium: Reassessment and Impact on Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrabenazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
N-(3,4-dimethoxyphenethyl)formamide synthesis side reactions and byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(3,4-dimethoxyphenethyl)formamide. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The most common and straightforward methods for the N-formylation of 3,4-dimethoxyphenethylamine include reaction with formic acid, a mixture of formic acid and acetic anhydride (which forms acetic formic anhydride in situ), or using milder formylating agents like 3,4-dimethoxyphenyl formate. The choice of method often depends on the desired reaction conditions (e.g., temperature, solvent) and the scale of the synthesis.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The primary side reactions of concern are:
-
Bischler-Napieralski reaction: An intramolecular cyclization of the product, this compound, to form 6,7-dimethoxy-3,4-dihydroisoquinoline. This is typically promoted by strong acids and high temperatures.
-
Pictet-Spengler reaction: An intermolecular reaction between the starting material, 3,4-dimethoxyphenethylamine, and a carbonyl compound (e.g., formaldehyde or other aldehydes that may be present as impurities) to form a tetrahydroisoquinoline derivative.[1]
-
Di-formylation: Although less common for this substrate under standard conditions, the formation of a di-formyl derivative is a potential side reaction with primary amines.[2]
Q3: How can I minimize the formation of the Bischler-Napieralski byproduct?
A3: To minimize the Bischler-Napieralski reaction, it is crucial to control the reaction temperature and avoid overly harsh acidic conditions. Milder formylating agents and lower reaction temperatures are recommended. If strong acids are necessary, the reaction time should be kept to a minimum.
Q4: Is the Pictet-Spengler reaction a significant concern?
A4: The Pictet-Spengler reaction is a potential issue if aldehydes are present in the reaction mixture. To avoid this, ensure that all reagents and solvents are free of aldehyde impurities. Since the formylation reaction itself does not typically involve the addition of a separate aldehyde, this side reaction is generally less of a concern than the Bischler-Napieralski cyclization of the product.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Formation of side products. | 1. Increase reaction time or temperature cautiously. Monitor reaction progress by TLC or LC-MS. 2. Use milder reaction conditions (e.g., lower temperature, alternative formylating agent). 3. See below for minimizing specific side reactions. |
| Presence of a Significant Amount of 6,7-dimethoxy-3,4-dihydroisoquinoline (Bischler-Napieralski byproduct) | 1. High reaction temperature. 2. Use of strong dehydrating acids (e.g., POCl₃, P₂O₅).[3][4] | 1. Reduce the reaction temperature. 2. Use formic acid or a mixed anhydride instead of stronger dehydrating agents. |
| Formation of an Unexpected Tetrahydroisoquinoline Derivative (Pictet-Spengler byproduct) | 1. Presence of aldehyde impurities in reagents or solvents. | 1. Use purified reagents and solvents. Consider adding a small amount of a reducing agent to scavenge trace aldehydes. |
| Detection of a Di-formylated Byproduct | 1. Use of a large excess of the formylating agent.[2] | 1. Use a stoichiometric amount of the formylating agent relative to the amine. |
Data Presentation
While specific quantitative data for byproduct formation in the synthesis of this compound is not extensively reported, the following table provides a qualitative summary of the expected influence of reaction conditions on the formation of major byproducts.
| Reaction Condition | Formylating Agent | Temperature | Expected Purity of this compound | Major Potential Byproduct(s) |
| Mild | Formic acid | Room Temperature to 60°C | High | Minimal |
| Moderate | Formic acid / Acetic Anhydride | 0°C to 50°C | High | Trace Bischler-Napieralski product |
| Forcing | Formic acid | Reflux | Moderate to Low | Bischler-Napieralski product |
| Harsh | POCl₃, P₂O₅[3][4] | High | Low | Primarily Bischler-Napieralski product |
Experimental Protocols
Protocol 1: N-Formylation using Formic Acid
This protocol is adapted from general procedures for the N-formylation of primary amines.[5]
Materials:
-
3,4-dimethoxyphenethylamine
-
85-98% Formic acid
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, including a round-bottom flask with a Dean-Stark trap and reflux condenser
Procedure:
-
To a solution of 3,4-dimethoxyphenethylamine (1.0 eq) in toluene, add formic acid (1.1-1.5 eq).
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel or by recrystallization.
Protocol 2: N-Formylation using Acetic Formic Anhydride (in situ)
This method utilizes the highly reactive acetic formic anhydride, generated in situ.[6][7]
Materials:
-
3,4-dimethoxyphenethylamine
-
Formic acid (≥98%)
-
Acetic anhydride
-
Anhydrous solvent (e.g., dichloromethane or THF)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, cool an excess of formic acid to 0°C.
-
Slowly add acetic anhydride (typically 0.5 to 1.0 eq relative to the amine) to the formic acid with stirring, maintaining the temperature at 0°C. Allow the mixture to stir for 15-30 minutes to form the mixed anhydride.
-
In a separate flask, dissolve 3,4-dimethoxyphenethylamine (1.0 eq) in the chosen anhydrous solvent.
-
Slowly add the solution of the amine to the pre-formed acetic formic anhydride at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding it to a stirred, saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as described in Protocol 1.
Mandatory Visualizations
Caption: Main synthesis pathway to this compound.
Caption: Potential side reactions in the synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Purification of N-(3,4-dimethoxyphenethyl)formamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N-(3,4-dimethoxyphenethyl)formamide from a typical reaction mixture. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Yield of Isolated Product
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting amine. If the reaction has stalled, consider extending the reaction time or gently heating the mixture. |
| Product Loss During Aqueous Workup | This compound has some water solubility. To minimize loss, saturate the aqueous layer with brine (saturated NaCl solution) before extraction. Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) instead of a single large extraction. |
| Emulsion Formation During Extraction | Emulsions can trap the product, leading to lower recovery. To break an emulsion, add a small amount of brine and gently swirl the separatory funnel. Alternatively, the mixture can be filtered through a pad of Celite. |
| Product Adsorption on Silica Gel | The formamide product can sometimes streak or adsorb irreversibly onto acidic silica gel during column chromatography. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent. |
| Inappropriate Recrystallization Solvent | If the chosen solvent dissolves the product too well at low temperatures, recovery will be poor. Conversely, if the product is sparingly soluble even at high temperatures, it will be difficult to perform the recrystallization. Test a range of solvents on a small scale to find the optimal one. |
Problem 2: Product Contaminated with Impurities
| Potential Cause | Suggested Solution |
| Presence of Unreacted Starting Material | If the starting 3,4-dimethoxyphenethylamine is observed in the final product, this indicates an incomplete reaction. The unreacted amine can often be removed by an acidic wash (e.g., 1M HCl) during the aqueous workup, as the amine will form a water-soluble salt. |
| Residual Formylating Agent or Byproducts | - Formic Acid: If formic acid was used as the formylating agent, it can be removed by washing the organic layer with a saturated sodium bicarbonate solution until effervescence ceases. - 3,4-Dimethoxyphenol: If 3,4-dimethoxyphenyl formate was the formylating agent, the 3,4-dimethoxyphenol byproduct can be removed by washing the organic layer with a basic solution (e.g., 1M NaOH).[1] |
| Co-elution of Impurities During Column Chromatography | If impurities are co-eluting with the product, optimize the solvent system for column chromatography. Use TLC to test different solvent polarities. A common eluent system is a gradient of ethyl acetate in hexane.[1][2] Aim for a retention factor (Rf) of 0.25-0.35 for the desired product on TLC for good separation on the column. |
| Occlusion of Impurities During Recrystallization | Rapid crystallization can trap impurities within the crystal lattice. To avoid this, allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath. |
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
A1: The physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₃ |
| Molecular Weight | 209.24 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 34-35 °C |
| Boiling Point | 210-212 °C at 1 Torr |
| Solubility | Slightly soluble in chloroform and DMSO. |
Q2: How can I monitor the progress of the formylation reaction?
A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable solvent system, such as 1:1 ethyl acetate/hexane, to develop the TLC plate. The starting amine (3,4-dimethoxyphenethylamine) will have a different Rf value than the formamide product. The reaction is complete when the spot corresponding to the starting amine is no longer visible.
Q3: What is a suitable purification method for a large-scale synthesis?
A3: For larger quantities, vacuum distillation can be an efficient purification method, provided the impurities have significantly different boiling points from the product. Given the boiling point of this compound is 210-212 °C at 1 Torr, this method is viable. Recrystallization is also a scalable purification technique if a suitable solvent system is identified.
Q4: I am seeing a persistent oily residue after removing the solvent, even though the product should be a solid. What should I do?
A4: An oily residue suggests the presence of impurities that are preventing the product from crystallizing. This could be due to residual solvent, unreacted starting materials, or byproducts. Try the following:
-
High Vacuum: Place the flask under high vacuum for an extended period to remove any trace amounts of solvent.
-
Trituration: Add a small amount of a non-polar solvent in which the product is insoluble (e.g., cold hexane or diethyl ether) and scratch the inside of the flask with a glass rod to induce crystallization.
-
Further Purification: If the oil persists, it is likely due to impurities. In this case, re-purify the product using column chromatography.
Experimental Protocols
General N-Formylation of 3,4-Dimethoxyphenethylamine
This protocol describes a general method for the synthesis of this compound using ethyl formate as the formylating agent.
Materials:
-
3,4-Dimethoxyphenethylamine
-
Ethyl formate
-
Anhydrous toluene (optional, for solid starting materials)
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 3,4-dimethoxyphenethylamine (1.0 eq) in an excess of ethyl formate (3.0-5.0 eq). If the amine is a solid, a minimal amount of an anhydrous solvent like toluene can be used.
-
Heat the reaction mixture to reflux (around 60-80°C) and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess ethyl formate and solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50-100 mL).
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove any unreacted amine, followed by saturated NaHCO₃ solution (2 x 20 mL) to neutralize any acidic byproducts, and finally with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification by Column Chromatography
-
Prepare a silica gel column using a suitable slurry solvent (e.g., hexane).
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate in hexane and gradually increasing the polarity).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., a mixture of ethyl acetate and hexane, or toluene).
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to obtain the pure this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common impurity issues.
References
Technical Support Center: Optimizing N-(3,4-dimethoxyphenethyl)formamide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-(3,4-dimethoxyphenethyl)formamide.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized by the N-formylation of 3,4-dimethoxyphenethylamine. Common formylating agents and methods include:
-
Chloral Hydrate: This method involves heating 2-(3,4-dimethoxyphenyl)-ethylamine with chloral hydrate.
-
3,4-Dimethoxyphenyl Formate: This serves as a mild and effective formylating agent, reacting with the amine under ambient conditions, often without the need for a catalyst.[1]
-
Formic Acid: This can be used directly, sometimes with a catalyst, to formylate the amine.[2]
-
Formic Acid with a Dehydrating Agent: A combination of formic acid and a coupling agent like dicyclohexylcarbodiimide (DCC) can be used to facilitate the reaction.[2]
Q2: My reaction yield is lower than expected. What are the potential causes?
A2: Low yields in N-formylation reactions can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting amine.
-
Moisture in reagents or solvents: Formylating agents can be sensitive to moisture, which can lead to their decomposition and reduced yield. Ensure all glassware is oven-dried and use anhydrous solvents.[2]
-
Suboptimal reaction temperature: The reaction temperature may not be optimal. Some methods require heating to proceed at a reasonable rate, while others may need cooling to prevent side reactions.[2]
-
Impure starting materials: The purity of 3,4-dimethoxyphenethylamine and the formylating agent is crucial for a high-yielding reaction.
-
Product loss during workup and purification: The product may be lost during extraction or purification steps. Ensure proper phase separation during aqueous workup and optimize your chromatography conditions.
Q3: I am observing significant side product formation. How can I minimize this?
A3: Side product formation can be minimized by carefully controlling the reaction conditions:
-
Stoichiometry: Use the correct stoichiometry of reactants. An excess of the formylating agent can sometimes lead to di-formylation or other side reactions.
-
Temperature control: Overheating can lead to decomposition of reactants or products and the formation of tars. Maintain the recommended reaction temperature.
-
Choice of formylating agent: Using a milder formylating agent, such as 3,4-dimethoxyphenyl formate, can often provide a cleaner reaction with fewer side products.[1]
Q4: How do I effectively purify the synthesized this compound?
A4: Purification is typically achieved through a combination of techniques:
-
Aqueous Workup: After the reaction, an aqueous workup is often necessary to remove unreacted reagents and water-soluble byproducts. A wash with a mild base like sodium bicarbonate can remove acidic impurities.[3]
-
Extraction: The product is extracted from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane.
-
Drying: The organic layer is dried over an anhydrous salt such as sodium sulfate or magnesium sulfate to remove residual water.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Column Chromatography: The crude product is often purified by silica gel column chromatography to separate it from any remaining impurities.[1] A common eluent system is a mixture of hexanes and ethyl acetate.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive formylating agent. | Use a fresh bottle of the formylating agent or purify the existing stock. |
| Low reactivity of the starting amine. | Consider using a more reactive formylating agent or adding a catalyst. | |
| Incorrect reaction temperature. | Optimize the reaction temperature by running small-scale trials at different temperatures. | |
| Presence of Unreacted Starting Amine | Insufficient reaction time. | Monitor the reaction by TLC and allow it to stir for a longer period until the starting amine is consumed. |
| Insufficient formylating agent. | Use a slight excess (1.1-1.2 equivalents) of the formylating agent. | |
| Formation of a Dark, Tarry Substance | Reaction temperature is too high. | Lower the reaction temperature and ensure even heating with a water or oil bath. |
| Impure starting materials. | Purify the starting materials before use. | |
| Difficulty in Isolating the Product | Emulsion formation during extraction. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| Product co-elutes with impurities during chromatography. | Optimize the solvent system for column chromatography by testing different solvent polarities. |
Data Presentation
Table 1: Comparison of Synthesis Methods for N-Formylation
| Method | Formylating Agent | Catalyst/Additive | Solvent | Temperature | Typical Reaction Time | Reported Yield | Reference |
| Method A | Chloral Hydrate | None | Neat | 120 °C | 20 minutes | Not specified | PrepChem |
| Method B | 3,4-Dimethoxyphenyl formate | None (optional base) | Neat or Solvent | Room Temperature | Hours to 24 hours | High | BenchChem[1] |
| Method C | Formic Acid | None | Neat | 80 °C | < 8 hours | Good to Excellent | PMC[2] |
| Method D | Formic Acid | Dicyclohexyl-carbodiimide (DCC) | Dichloromethane | 0 °C to Room Temp | 12-24 hours | High | PMC[2] |
Experimental Protocols
Method 1: Synthesis using Chloral Hydrate
-
Reaction Setup: In a round-bottom flask, combine 2-(3,4-dimethoxyphenyl)-ethylamine (1.0 eq) and chloral hydrate (1.1 eq).
-
Heating: Heat the mixture to 120 °C with stirring for 20 minutes.
-
Workup: Remove volatile components (chloroform and water) under reduced pressure at an oil bath temperature of 140 °C.
-
Purification: The resulting oil can be further purified by column chromatography on silica gel.
Method 2: Synthesis using 3,4-Dimethoxyphenyl Formate
-
Reaction Setup: In a reaction vial, combine 3,4-dimethoxyphenethylamine (1.0 eq) and 3,4-dimethoxyphenyl formate (1.0-1.2 eq).[1] If the amine is a solid, it can be dissolved in a minimal amount of a suitable anhydrous solvent (e.g., dichloromethane). For liquid amines, the reaction can often proceed neat.[1]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC. Reaction times can vary from a few hours to 24 hours depending on the amine's nucleophilicity.[1]
-
Workup: Upon completion, if the reaction was performed neat, dissolve the mixture in an organic solvent like dichloromethane or ethyl acetate.[1] Wash the organic solution with a 1M NaOH solution to remove the 3,4-dimethoxyphenol byproduct, followed by a brine wash.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1] Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.[1]
Mandatory Visualization
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: N-(3,4-dimethoxyphenethyl)formamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of N-(3,4-dimethoxyphenethyl)formamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound, also known as N-[2-(3,4-Dimethoxyphenyl)ethyl]formamide, is recognized as a process-related impurity in the synthesis of Tetrabenazine.[1] Understanding its degradation pathways is crucial for developing stable formulations, establishing appropriate storage conditions, and ensuring the safety and efficacy of the final drug product.[2][3] Forced degradation studies help to identify potential degradants and develop stability-indicating analytical methods.[4][5]
Q2: What are the most likely degradation pathways for this compound?
A2: Based on its chemical structure, the most probable degradation pathways involve the hydrolysis of the formamide group and the oxidation of the dimethoxybenzene ring. The formamide linkage is susceptible to cleavage under both acidic and basic conditions, while the electron-rich aromatic ring and methoxy groups are potential sites for oxidation.
Q3: What are the expected degradation products under hydrolytic conditions?
A3: Under acidic or basic conditions, the primary degradation product is expected to be 3,4-dimethoxyphenethylamine, resulting from the hydrolysis of the formamide bond.
Q4: What degradation products can be anticipated under oxidative stress?
A4: Oxidative conditions, typically employing agents like hydrogen peroxide, can lead to several degradation products.[2][5] Potential modifications include the formation of N-oxide derivatives, hydroxylation of the aromatic ring, or even cleavage of the methoxy groups to form corresponding catechol derivatives.
Q5: How can I monitor the degradation of this compound?
A5: The degradation of this compound is routinely monitored using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These techniques allow for the separation and identification of the parent compound and its degradation products.
Troubleshooting Guide
Issue 1: Unexpected peaks are observed in the HPLC chromatogram of my sample.
-
Question: I am analyzing a sample of this compound and see additional peaks that were not present initially. What could be the cause?
-
Answer: The appearance of new peaks likely indicates degradation of the compound. The degradation could be triggered by several factors:
-
Sample pH: The sample might have been exposed to acidic or basic conditions, leading to hydrolysis.
-
Oxidation: Exposure to air or oxidizing agents can cause oxidative degradation.
-
Light Exposure: Photodegradation can occur if the sample was exposed to light for a prolonged period.[2]
-
Elevated Temperature: Storage at elevated temperatures can accelerate thermal degradation.
To troubleshoot, it is recommended to prepare fresh samples and protect them from harsh conditions. If the identity of the peaks is unknown, techniques like LC-MS can be used for structural elucidation.
-
Issue 2: The concentration of my this compound stock solution is decreasing over time.
-
Question: My stock solution of this compound in methanol shows a decreasing concentration when analyzed repeatedly. Why is this happening?
-
Answer: A decrease in concentration over time suggests instability of the compound in the chosen solvent and storage conditions. While methanol is a common solvent, prolonged storage, especially at room temperature and with exposure to light and air, can lead to degradation. To mitigate this, it is advisable to:
-
Store stock solutions at low temperatures (e.g., 2-8°C or -20°C).[6]
-
Protect solutions from light by using amber vials.
-
Prepare fresh solutions for critical experiments.
-
Consider using aprotic solvents if hydrolytic degradation is suspected.
-
Issue 3: I am performing forced degradation studies, but I am not observing significant degradation.
-
Question: I have subjected this compound to stress conditions, but the extent of degradation is minimal. How can I achieve the desired level of degradation?
-
Answer: If you are not observing significant degradation (typically 5-20% is targeted in forced degradation studies), the stress conditions may not be severe enough.[3] Consider the following adjustments:
-
Increase the concentration of the stress agent: For acid and base hydrolysis, you can increase the molarity of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH).[2]
-
Increase the temperature: Heating the sample can accelerate degradation.
-
Extend the exposure time: A longer duration of exposure to the stress condition may be necessary.
-
Increase the concentration of the oxidizing agent: For oxidative degradation, a higher concentration of hydrogen peroxide can be used.[5]
-
Data Presentation
Table 1: Illustrative Forced Degradation Behavior of this compound
| Stress Condition | Reagent/Parameter | Time (hours) | Temperature (°C) | % Degradation (Illustrative) | Major Degradation Product(s) |
| Acid Hydrolysis | 1 M HCl | 24 | 60 | 15 | 3,4-dimethoxyphenethylamine |
| Base Hydrolysis | 1 M NaOH | 24 | 60 | 18 | 3,4-dimethoxyphenethylamine |
| Oxidation | 3% H₂O₂ | 48 | 25 | 22 | N-oxide and hydroxylated derivatives |
| Thermal | Solid State | 72 | 80 | 5 | Minor unspecified degradants |
| Photolytic | 200 W h/m² UV | 48 | 25 | 8 | Minor unspecified degradants |
Note: The data presented in this table is illustrative and intended to provide a general expectation for forced degradation studies. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Acid and Base Hydrolysis
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
For acid hydrolysis, mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
For base hydrolysis, mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate the solutions at 60°C for 24 hours.
-
After incubation, cool the solutions to room temperature.
-
Neutralize the acid-stressed sample with 1 M NaOH and the base-stressed sample with 1 M HCl.
-
Dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC.
Protocol 2: Oxidative Degradation
-
Prepare a stock solution of this compound in a suitable solvent at 1 mg/mL.
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 48 hours, protected from light.
-
Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.
Protocol 3: Thermal Degradation
-
Place a known amount of solid this compound in a sealed container.
-
Expose the solid to a temperature of 80°C for 72 hours.
-
After the specified time, dissolve the solid in a suitable solvent to a known concentration.
-
Analyze the sample by HPLC.
Protocol 4: Photolytic Degradation
-
Prepare a solution of this compound in a suitable solvent at 1 mg/mL.
-
Expose the solution to UV light providing an illumination of not less than 200 W h/m² in a photostability chamber.[2]
-
Simultaneously, keep a control sample in the dark.
-
After 48 hours, analyze both the exposed and control samples by HPLC.
Mandatory Visualization
References
- 1. veeprho.com [veeprho.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. biomedres.us [biomedres.us]
- 4. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Stability Testing of N-(3,4-dimethoxyphenethyl)formamide
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals conducting stability testing on N-(3,4-dimethoxyphenethyl)formamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the stability testing of this compound, a known impurity of the antipsychotic drug Tetrabenazine.[1][2][3]
Q1: My assay results for this compound are inconsistent across different time points in my long-term stability study. What could be the cause?
A1: Inconsistent assay results can stem from several factors. Consider the following troubleshooting steps:
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Analytical Method Variability: Ensure your analytical method is validated for stability-indicating properties. Method variability can be a significant source of inconsistent data. Re-evaluate the method's precision, accuracy, linearity, and specificity.
-
Sample Handling and Storage: Inconsistent sample handling, such as variations in extraction efficiency or dilution accuracy, can lead to variable results. Ensure that all samples are treated identically. Additionally, confirm that samples are stored under the specified conditions and protected from light and atmospheric moisture, if necessary.
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Instrument Performance: Fluctuations in instrument performance (e.g., detector response, column efficiency in HPLC) can introduce errors. Perform regular system suitability tests to ensure the analytical system is performing adequately.
-
Degradation: The inconsistency might be due to actual degradation of the compound. Review your forced degradation data to understand the potential degradation pathways and ensure your analytical method can separate and quantify the degradants.
Q2: I am observing a significant decrease in the concentration of this compound under accelerated stability conditions (e.g., 40°C/75% RH). What are the likely degradation pathways?
A2: Based on the chemical structure of this compound, the following degradation pathways are plausible under accelerated conditions, particularly with elevated temperature and humidity:
-
Hydrolysis: The formamide group (-NH-CHO) is susceptible to hydrolysis, which would lead to the formation of 3,4-dimethoxyphenethylamine and formic acid. This is a common degradation pathway for formamides.
-
Oxidation: The dimethoxybenzene ring is susceptible to oxidation, especially in the presence of light or trace metal impurities. This could lead to the formation of various oxidized derivatives.
-
Photodegradation: If the substance is exposed to light, photolytic degradation can occur. The aromatic ring system can absorb UV light, leading to the formation of reactive species and subsequent degradation products.
To confirm the degradation pathway, it is essential to perform forced degradation studies under hydrolytic (acidic, basic, and neutral), oxidative, and photolytic stress conditions.[4][5][6]
Q3: How do I develop a stability-indicating analytical method for this compound?
A3: A stability-indicating method is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) or, in this case, the impurity of interest, due to degradation. Here is a general workflow for developing such a method, typically using High-Performance Liquid Chromatography (HPLC):
-
Forced Degradation Studies: Subject this compound to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[4][5][7]
-
Chromatographic Method Development: Develop an HPLC method (e.g., reversed-phase with a C18 column) that can separate the parent compound from all the generated degradation products. The mobile phase composition, gradient, flow rate, and column temperature should be optimized to achieve adequate resolution.
-
Method Validation: Validate the developed method according to ICH guidelines (Q2(R1)). This includes demonstrating specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector or a mass spectrometer (MS) to assess the peak purity of the parent compound and ensure that no co-eluting peaks are present.
Q4: What are the appropriate storage conditions for the long-term and accelerated stability testing of this compound?
A4: The storage conditions for stability testing are defined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[8][9] The choice of conditions depends on the climatic zone for which the product is intended. For a global submission, the following conditions are generally recommended:
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity. Intermediate testing is required if significant changes occur during accelerated testing.[9]
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and to generate degradation products for the development of a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 80°C for 2 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Heat at 80°C for 2 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours, protected from light.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a suitable analytical technique, such as HPLC with a PDA or MS detector.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop a chromatographic method capable of separating this compound from its degradation products.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a PDA or UV detector and a data acquisition system.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 90% A and 10% B, linearly increase to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
-
Procedure: Inject the stressed samples from the forced degradation study and the unstressed sample. Evaluate the chromatograms for the separation of the parent peak from any degradation product peaks. Optimize the chromatographic conditions as necessary to achieve a resolution of >1.5 between all peaks.
Visualizations
Signaling Pathways and Workflows
Caption: A generalized workflow for conducting a stability study.
Caption: Potential degradation pathways of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. N-[2-(3,4-dimethoxyphenyl)ethyl]formamide CAS#: 14301-36-1 [m.chemicalbook.com]
- 3. veeprho.com [veeprho.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
Technical Support Center: Analysis of Tetrabenazine and its Impurities by HPLC
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the HPLC separation of tetrabenazine and its related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for analyzing Tetrabenazine and its impurities?
A1: A common and effective method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Several validated methods exist, typically employing a C18 column with a mobile phase consisting of a buffer (like phosphate buffer) and an organic modifier (such as acetonitrile or methanol). The specific conditions can be optimized based on the impurities of interest and the desired separation performance.
Q2: What are the known impurities of Tetrabenazine?
A2: Tetrabenazine impurities can originate from the synthesis process or from degradation. These can include synthetic intermediates, process-related compounds, and degradation products. Some known related compounds include Tetrabenazine Related Compound B and Tetrabenazine Related Compound C. Forced degradation studies have shown that tetrabenazine is susceptible to degradation under oxidative conditions and can also degrade under acidic, basic, and photolytic stress.[1][2][3][4]
Q3: How can I improve the peak shape of Tetrabenazine?
A3: Poor peak shape, such as tailing or fronting, can be addressed by several approaches. For peak tailing, which can be common for basic compounds like tetrabenazine, adjusting the mobile phase pH to keep the analyte in a single ionic form can be effective. Using a highly deactivated (end-capped) column or adding a competing base to the mobile phase can also minimize interactions with residual silanols on the silica support.[5] Peak fronting is often a sign of column overload, so reducing the sample concentration or injection volume may resolve the issue.[6][7]
Q4: My retention times for Tetrabenazine and its impurities are drifting. What could be the cause?
A4: Retention time drift can be caused by several factors. Insufficient column equilibration between injections is a common cause, especially in gradient elution. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Changes in mobile phase composition due to evaporation of the more volatile organic component can also lead to drift, so it's important to use freshly prepared mobile phase and keep the solvent reservoirs covered. Temperature fluctuations can also affect retention times; using a column oven will provide a stable temperature environment. Finally, a slow leak in the HPLC system can also cause retention time variability.
Q5: I am observing ghost peaks in my chromatogram. How can I identify their source and eliminate them?
A5: Ghost peaks are extraneous peaks that can originate from various sources.[8][9][10] To identify the source, a systematic approach is necessary. Start by injecting a blank (mobile phase). If the ghost peak is present, it could be from contaminated mobile phase components, the HPLC system itself (e.g., injector, seals), or carryover from a previous injection.[8][9][10] If the peak is not in the blank, it may be introduced during sample preparation (e.g., from vials, caps, or solvents). Using high-purity solvents and meticulously cleaning the HPLC system can help eliminate ghost peaks.[9]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to directly address specific issues you might encounter during your experiments.
Issue 1: Poor Resolution Between Tetrabenazine and an Impurity
-
Question: I am not getting baseline separation between the main tetrabenazine peak and a closely eluting impurity. What steps can I take to improve the resolution?
-
Answer:
-
Optimize Mobile Phase Composition:
-
Isocratic Elution: If you are using an isocratic method, systematically vary the ratio of the organic modifier to the aqueous buffer. A small decrease in the organic solvent percentage will generally increase retention and may improve resolution.
-
Gradient Elution: If using a gradient, try making the gradient shallower around the elution time of the critical pair. This will increase the separation between the peaks.
-
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different selectivity of these solvents can alter the elution order and improve resolution.
-
Adjust Mobile Phase pH: The retention of ionizable compounds is highly dependent on the mobile phase pH. Small adjustments to the pH can significantly impact the separation.
-
Change the Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) or a column with a smaller particle size for higher efficiency.
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and may improve resolution, although it will also increase the run time.
-
Issue 2: Peak Tailing for the Tetrabenazine Peak
-
Question: The tetrabenazine peak in my chromatogram is showing significant tailing. What is the likely cause and how can I fix it?
-
Answer: Peak tailing for basic compounds like tetrabenazine is often due to secondary interactions with acidic silanol groups on the surface of the silica-based column packing material.[5]
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to around 2-3) will ensure that the tetrabenazine molecule is fully protonated and that the silanol groups are not ionized, which can reduce the unwanted interactions.[5]
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol groups.[11]
-
Use a Highly End-capped Column: Modern, high-purity silica columns that are thoroughly end-capped have fewer free silanol groups and are less likely to cause peak tailing for basic analytes.
-
Check for Column Contamination: A contaminated guard column or analytical column inlet can also lead to peak tailing. Try flushing the column with a strong solvent or replacing the guard column.
-
Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try diluting your sample and re-injecting.[11]
-
-
Issue 3: Baseline Noise or Drift
-
Question: My HPLC baseline is very noisy or is drifting, making it difficult to integrate small impurity peaks. What are the common causes and solutions?
-
Answer: Baseline noise and drift can originate from several sources within the HPLC system and the mobile phase.[12][13][14]
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is properly degassed to prevent air bubbles from entering the detector.[15] Use high-purity solvents and reagents to avoid contamination that can cause a noisy or drifting baseline.[13] Ensure the mobile phase components are completely mixed.
-
Pump Performance: Check for leaks in the pump seals and connections. Pulsations from the pump can cause a noisy baseline. Ensure the pump is properly primed and that the check valves are clean and functioning correctly.[13]
-
Detector Issues: A failing lamp in the UV detector can be a source of noise. Check the lamp energy and replace it if necessary. Contamination of the detector flow cell can also cause baseline disturbances; flush the flow cell with an appropriate solvent.[15]
-
Column Equilibration: In gradient elution, an inadequately equilibrated column can lead to baseline drift. Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection.[13]
-
Temperature Fluctuations: Unstable column temperature can cause the baseline to drift. Using a column oven is highly recommended to maintain a constant temperature.[14]
-
-
Data Presentation
Table 1: Summary of Reported HPLC Methods for Tetrabenazine Analysis
| Parameter | Method 1[16] | Method 2[17] | Method 3[18] | Method 4[2] |
| Column | Xterra RP18 (4.6x150 mm, 3.5 µm) | Thermo BDS C18 (150 mm x 4.6 mm, 5 µm) | Not Specified | Zorbax SB C18 (250 x 4.6mm, 5µm) |
| Mobile Phase | Buffer (0.01M K2HPO4) and Acetonitrile (50:50 v/v) | Methanol and Potassium dihydrogen orthophosphate buffer (pH 6.8) (40:60 v/v) | Acetonitrile and Buffer (pH 6.8 Potassium dihydrogen phosphate) (60:40 v/v) | Phosphate buffer (pH 7.5) and Methanol (70:30 v/v) |
| Flow Rate | 1.0 ml/min | 1.0 ml/min | 1.0 ml/min | 0.8 mL/min |
| Detection | 210 nm | 284 nm | 215 nm | 230 nm |
| Retention Time | 6.4 min | 5.075 min | Not Specified | Not Specified |
| Linearity Range | 20-150 µg/ml | 6.25-37.5 ppm | 20-100 µg/mL | 10% to 140% of test concentration |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method[18]
This protocol is based on a validated stability-indicating method for the estimation of tetrabenazine.
-
Chromatographic System:
-
HPLC system equipped with a UV-Vis detector.
-
Column: Thermo BDS C18 (150 mm x 4.6 mm, 5 µm).
-
Column Temperature: Ambient.
-
-
Reagents and Solutions:
-
Methanol (HPLC grade).
-
Potassium dihydrogen orthophosphate.
-
Orthophosphoric acid (OPA).
-
Mobile Phase: Prepare a buffer of potassium dihydrogen orthophosphate and adjust the pH to 6.8 with 0.1% OPA. Mix the buffer with methanol in a ratio of 60:40 (v/v). Filter through a 0.45 µm membrane filter and degas.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 ml/min.
-
Injection Volume: 20 µl.
-
Detection Wavelength: 284 nm.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Tetrabenazine reference standard in the mobile phase to obtain a known concentration (e.g., 25 µg/ml).
-
-
Sample Preparation:
-
For tablet dosage forms, weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of tetrabenazine and transfer it to a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Inject the standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak areas for tetrabenazine.
-
Calculate the amount of tetrabenazine in the sample by comparing the peak area with that of the standard.
-
Visualizations
Caption: A flowchart for troubleshooting common HPLC peak shape and resolution issues.
Caption: A logical workflow for troubleshooting HPLC baseline noise and drift.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ijpda.org [ijpda.org]
- 3. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 4. ijpda.org [ijpda.org]
- 5. uhplcs.com [uhplcs.com]
- 6. youtube.com [youtube.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 9. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. uhplcs.com [uhplcs.com]
- 13. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 14. Shimadzu Baseline Disturbance [shimadzu.nl]
- 15. agilent.com [agilent.com]
- 16. sphinxsai.com [sphinxsai.com]
- 17. jchps.com [jchps.com]
- 18. jetir.org [jetir.org]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of N-(3,4-dimethoxyphenethyl)formamide
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS) analysis of N-(3,4-dimethoxyphenethyl)formamide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] The "matrix" comprises all components in the sample other than the analyte, including proteins, lipids, salts, and endogenous metabolites.[1] This interference occurs in the mass spectrometer's ion source and can lead to either a decrease in signal intensity (ion suppression) or an increase (ion enhancement).[2] Ultimately, matrix effects can compromise the accuracy, precision, and sensitivity of your analytical method.[3]
Q2: How can I qualitatively and quantitatively assess matrix effects for my this compound analysis?
A2: A common qualitative method is the post-column infusion experiment . This involves infusing a constant flow of a standard solution of your analyte into the LC eluent after the analytical column but before the mass spectrometer. A stable baseline signal is established, and then a blank matrix extract is injected. Any deviation (a dip for suppression or a rise for enhancement) in this baseline indicates the retention times at which matrix components are eluting and causing interference.[3]
For a quantitative assessment, the post-extraction spike method is widely used.[3][4] This involves comparing the peak area of the analyte in a standard solution prepared in a clean solvent to the peak area of the analyte spiked into a blank matrix extract at the same concentration. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
Q3: What are the primary sources of matrix effects in biological samples like plasma or urine?
A3: In biological matrices, phospholipids from cell membranes are a major cause of ion suppression, particularly in electrospray ionization (ESI).[5][6] Other significant contributors include salts, endogenous metabolites, and proteins that may not have been fully removed during sample preparation.[4] These components can compete with the analyte for ionization, alter the physical properties of the ESI droplets, and lead to inaccurate results.[7]
Q4: When should I consider using a stable isotope-labeled internal standard (SIL-IS)?
A4: A SIL-IS is the gold standard for compensating for matrix effects and should be considered whenever the highest accuracy and precision are required, especially in regulated bioanalysis.[1][8] A deuterated version of this compound, for example, will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[8][9] This allows for reliable correction of signal variability.[9] While the initial synthesis may be an investment, it provides the most robust solution for mitigating matrix effects.[10]
Troubleshooting Guide: Overcoming Matrix Effects
This guide provides a systematic approach to identifying and mitigating matrix effects during the LC-MS analysis of this compound.
Issue 1: Poor Sensitivity and Low Signal Intensity
This is a primary indicator of ion suppression.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Co-eluting Matrix Components | Optimize Chromatographic Separation: Modify the LC gradient, mobile phase composition, or experiment with a different column chemistry (e.g., phenyl-hexyl for aromatic compounds) to separate the analyte from interfering peaks.[11] Consider using Ultra-High-Performance Liquid Chromatography (UHPLC) for improved resolution and narrower peaks, which can reduce co-elution with matrix components.[12][13] | Improved peak shape and signal-to-noise ratio. The analyte peak is baseline-resolved from interfering matrix components. |
| High Concentration of Matrix Components (especially phospholipids) | Improve Sample Preparation: Switch from a simple protein precipitation (PPT) to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[14] Consider using specialized phospholipid removal plates or cartridges.[5][6][15] | Cleaner sample extracts with reduced background noise and a significant increase in analyte signal intensity. |
| Inefficient Ionization | Optimize MS Source Parameters: Adjust the electrospray voltage, gas flows (nebulizing and drying gas), and source temperature to maximize the analyte signal and minimize the influence of matrix components. | Enhanced signal stability and intensity for the analyte of interest. |
Issue 2: High Variability and Poor Reproducibility in Quantitative Results
This suggests inconsistent matrix effects across different samples.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Inconsistent Sample Preparation | Standardize and Validate the Sample Preparation Protocol: Ensure that the sample preparation procedure is highly consistent for all samples, standards, and quality controls. Use precise volumes and consistent timings for each step. | Reduced variability in analyte recovery and matrix effects, leading to improved precision (%RSD) of the results. |
| Variable Matrix Composition Between Samples | Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): Synthesize or acquire a deuterated analog of this compound to use as an internal standard. The SIL-IS will co-elute and experience the same matrix effects as the analyte, allowing for accurate correction.[16] | Significantly improved accuracy and precision, with the internal standard compensating for sample-to-sample variations in matrix effects. |
| Matrix Effects Varying with Analyte Concentration | Use Matrix-Matched Calibrants: Prepare calibration standards in the same blank matrix as the samples to be analyzed. This helps to normalize the matrix effects across the calibration curve.[1] | A more linear and accurate calibration curve that better reflects the analytical response in the presence of the matrix. |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical in minimizing matrix effects. The following table summarizes the typical performance of different techniques for the analysis of small molecules similar to this compound in plasma.
| Sample Preparation Technique | Typical Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (%RSD) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 70 (Suppression) | < 15 | Simple, fast, and inexpensive. | High levels of residual phospholipids and other matrix components, leading to significant ion suppression.[5][17] |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 80 - 110 | < 10 | Provides cleaner extracts than PPT; cost-effective. | Can be labor-intensive, may have lower recovery for more polar analytes, and can be difficult to automate.[18][19] |
| Solid-Phase Extraction (SPE) - C18 | 80 - 100 | 85 - 115 | < 10 | Good removal of polar interferences and salts. | May not efficiently remove all phospholipids, which can still cause some matrix effects. |
| SPE - Mixed-Mode Cation Exchange | 90 - 105 | 90 - 110 | < 5 | Highly selective for basic compounds, providing excellent cleanup and high analyte recovery.[20] | Requires more method development than generic SPE sorbents. |
| Phospholipid Removal Plates | 95 - 105 | 95 - 105 | < 5 | Specifically targets and removes phospholipids, significantly reducing a major source of ion suppression.[5][21] | Higher cost compared to PPT and LLE. |
Note: The data presented are representative values for phenethylamine-like compounds and may vary for this compound. Experimental verification is essential.
Experimental Protocols
Protein Precipitation (PPT) Protocol
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at ≥10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid-Liquid Extraction (LLE) Protocol
-
To 100 µL of plasma/serum sample, add the internal standard.
-
Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes to ensure efficient extraction.
-
Centrifuge at ≥3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Solid-Phase Extraction (SPE) Protocol (Mixed-Mode Cation Exchange)
-
Condition: Condition a mixed-mode strong cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Equilibrate: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).
-
Load: Pre-treat the plasma sample by diluting 1:1 with the acidic buffer. Load the pre-treated sample onto the SPE cartridge.
-
Wash 1: Wash the cartridge with 1 mL of the acidic buffer to remove polar interferences.
-
Wash 2: Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [restek.com]
- 7. nebiolab.com [nebiolab.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. youtube.com [youtube.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. waters.com [waters.com]
- 20. agilent.com [agilent.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Forced Degradation Studies of Tetrabenazine
This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in forced degradation studies of Tetrabenazine. Below you will find frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and a summary of expected degradation products to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is Tetrabenazine known to degrade?
A1: Tetrabenazine is susceptible to degradation under acidic, alkaline, oxidative, and thermal stress conditions.[1][2] It has also been reported to degrade under photolytic conditions, often leading to a yellow discoloration of the solution.[1][3] Conversely, Tetrabenazine is found to be relatively stable under neutral hydrolytic conditions.[1][2]
Q2: What are the primary degradation products identified in forced degradation studies of Tetrabenazine?
A2: The major identified degradation products include:
-
Photolytic degradation: 1,11b-dedihydrotetrabenazine (DTBZ) and 1,3,4,11b-detetrahydrotetrabenazine (TTBZ).[1][3]
-
Oxidative degradation: An N-oxidation product of Tetrabenazine has been proposed.[1][2]
-
Acid-catalyzed degradation: A lipophilic impurity, hypothesized to be the cis-isomer of Tetrabenazine, is often observed. This isomer is formed via an open isoquinolinium intermediate.[1][4][5]
Q3: I'm observing a yellowing of my Tetrabenazine solution during stability studies. What is the likely cause?
A3: The yellow discoloration of Tetrabenazine solutions, especially in orodispersible film formulations, is commonly associated with exposure to light.[3][4] This color change is correlated with the formation of photolytic degradation products.[1][4] To mitigate this, it is crucial to protect all samples from light during preparation and throughout the study.
Q4: During acid degradation, I've detected a new peak with the same mass-to-charge ratio (m/z) as the parent drug. What could this impurity be?
A4: Under acidic conditions, the stable trans-conformation of Tetrabenazine can interconvert to its less stable cis-isomer.[1][4][5] This cis-isomer will have the same m/z ratio as the parent drug but will typically exhibit a different retention time in reverse-phase chromatography, often appearing as a more lipophilic compound.[1][4]
Q5: What are the recommended starting concentrations for Tetrabenazine in forced degradation studies?
A5: A starting concentration of approximately 1 mg/mL is generally recommended. The primary goal is to achieve a detectable level of degradation, ideally between 1% and 30%.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed. | Stress conditions are too mild (e.g., low temperature, short duration, low concentration of stressor). | Increase the severity of the stress conditions. For example, increase the temperature in 10°C increments, extend the exposure time, or use a higher concentration of the acid, base, or oxidizing agent.[1] |
| Complete degradation of Tetrabenazine. | Stress conditions are too harsh. | Reduce the severity of the stress conditions. This can be achieved by decreasing the temperature, shortening the exposure time, or using a lower concentration of the stressor.[1] |
| Inconsistent results between replicate experiments. | Lack of control over experimental parameters. | Ensure that all experimental parameters, such as temperature, light exposure, and reagent concentrations, are tightly controlled. It is also advisable to prepare fresh solutions for each experiment.[1] |
Quantitative Data Summary
The following table summarizes the observed degradation of Tetrabenazine under various stress conditions.
| Stress Condition | Reagent/Parameter | Time | Temperature | % Degradation | Number of Impurities |
| Acid Hydrolysis | 1M HCl | 1 hr | 60°C | 2.15% | Not Specified |
| Base Hydrolysis | 1M NaOH | 2 hr | 60°C | 3.70% | Not Specified |
| Oxidative Degradation | 6% H₂O₂ | 2 hr | 60°C | 7.65% | 2 |
| Thermal Degradation | Dry Heat | 6 hr | 105°C | Not Specified | Not Specified |
| Photolytic Degradation | UV Light | 7 days | Ambient | Not Specified | 2 |
Data compiled from multiple sources.[6][7]
Experimental Protocols
1. Acid Degradation
-
Preparation: Accurately weigh approximately 100 mg of Tetrabenazine tablet powder and transfer it to a 50 mL volumetric flask.
-
Procedure: Add 30 mL of diluent and sonicate for 45 minutes. Add 2 mL of 1M HCl and place the flask in a water bath at 60°C for 1 hour.[7]
-
Neutralization: After cooling, neutralize the solution with 2 mL of 1M NaOH and make up the volume with diluent.
-
Analysis: Filter the solution through a 0.45 µm filter before injecting it into the HPLC system.[7]
2. Alkaline Degradation
-
Preparation: Accurately weigh approximately 200 mg of Tetrabenazine tablet powder and transfer it to a 50 mL volumetric flask.
-
Procedure: Add 30 mL of diluent and sonicate for 45 minutes. Add 2 mL of 1M NaOH and place the flask in a water bath at 60°C for 2 hours.[7]
-
Neutralization: After cooling, neutralize the solution with 2 mL of 1M HCl and make up the volume with diluent.
-
Analysis: Filter the solution through a 0.45 µm filter before analysis.[7]
3. Oxidative Degradation
-
Preparation: Accurately weigh approximately 100 mg of Tetrabenazine tablet powder and transfer it to a 50 mL volumetric flask.
-
Procedure: Add 30 mL of diluent and sonicate for 45 minutes. Add 2 mL of 6% H₂O₂ and place the flask in a water bath at 60°C for 2 hours.[7]
-
Post-treatment: After cooling, make up the volume with diluent.
-
Analysis: Filter the solution through a 0.45 µm filter prior to injection.[7]
4. Thermal Degradation
-
Procedure: Place the solid drug substance in an oven at 105°C for 6 hours to study dry heat degradation.[6]
-
Sample Preparation for Analysis: Prepare a solution of the heat-treated sample at a suitable concentration (e.g., 25 µg/mL) for HPLC analysis.[6]
5. Photolytic Degradation
-
Procedure: Expose a solution of Tetrabenazine to UV light by placing it in a UV chamber for 7 days.[6]
-
Sample Preparation for Analysis: Prepare a solution of the light-exposed sample at an appropriate concentration for HPLC analysis.
Visualizations
Caption: Workflow for Forced Degradation Studies of Tetrabenazine.
Caption: Degradation Pathways of Tetrabenazine under Stress Conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Structural elucidation of two photolytic degradation products of tetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behaviour of Tetrabenazine in Acid Medium: Reassessment and Impact on Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jchps.com [jchps.com]
- 7. ijpda.org [ijpda.org]
Identifying unknown peaks in N-(3,4-dimethoxyphenethyl)formamide chromatogram
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering unknown peaks in the chromatogram of N-(3,4-dimethoxyphenethyl)formamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of unknown peaks in my this compound chromatogram?
Unknown peaks can originate from several sources. Systematically considering these possibilities is the first step in identification.
-
Synthesis-Related Impurities: The manufacturing process of this compound, which is a known process-related impurity in Tetrabenazine synthesis, can leave behind unreacted starting materials or by-products.[1][2] The most common impurity is the starting material, 3,4-dimethoxyphenethylamine , from an incomplete formylation reaction.
-
Degradation Products: The compound can degrade under certain conditions. The formamide group is susceptible to hydrolysis (acidic or basic conditions), which would cleave the molecule, reverting it to 3,4-dimethoxyphenethylamine. Oxidative degradation is also a potential pathway.
-
System or Solvent Contamination: Peaks may arise from contaminants in the mobile phase, sample solvent, vials, or from residue within the chromatography system itself (e.g., carryover from a previous injection). Running a blank injection of the solvent is a crucial first step to rule this out.
-
Matrix Effects: If analyzing the compound in a complex matrix (e.g., biological fluids, formulation excipients), other components may co-elute or interfere with the analysis.
Q2: I suspect an unknown peak is the starting material. How can I confirm this?
Confirming the identity of a suspected peak requires a combination of data analysis and targeted experiments.
-
Mass Spectrometry (MS) Data: If using LC-MS or GC-MS, check the mass-to-charge ratio (m/z) of the unknown peak. The primary starting material, 3,4-dimethoxyphenethylamine, has a molecular weight of 181.23 g/mol . Look for its protonated ion ([M+H]⁺) at approximately m/z 182.12.
-
Spiking Study: The most definitive method is to perform a spiking study. Obtain a certified reference standard of 3,4-dimethoxyphenethylamine. Prepare a sample of your material and a separate sample spiked with a small amount of the standard. Analyze both. If your unknown peak is indeed the starting material, you will see a significant and selective increase in the area of that specific peak in the spiked sample, without a change in its retention time or the appearance of a new, closely eluting peak.
Q3: Could my unknown peak be a degradation product? How would I investigate this?
Yes, degradation is a common source of impurities. To investigate this, a forced degradation study is the standard approach. This involves subjecting a pure sample of this compound to various stress conditions (acid, base, oxidation, heat, light) to intentionally induce degradation. If the unknown peak's area increases significantly under one of these conditions, it strongly suggests it is a product of that specific degradation pathway. For example, an increase after acid or base treatment points towards a hydrolysis product.
Troubleshooting Guide: A Systematic Approach to Peak Identification
This guide outlines a logical workflow for identifying an unknown peak in your chromatogram.
Step 1: Initial System and Data Verification
-
Run a Blank: Inject your sample solvent to ensure no "ghost peaks" are originating from the solvent or system.
-
Check System Suitability: Verify that your system is performing as expected by running a standard of this compound. Confirm that retention time, peak shape, and detector response are within established parameters.
-
Review Chromatogram: Note the unknown peak's retention time (is it more or less polar than the main peak?), peak shape (is it sharp, tailing, or fronting?), and its relative area percentage.
-
Analyze Mass Spectrum: If using MS, determine the parent mass of the unknown peak. Look for common adducts ([M+H]⁺, [M+Na]⁺) and characteristic fragmentation patterns. The molecular weight of this compound is 209.24 g/mol .[3][4]
Step 2: Hypothesis Generation
Based on the initial data, create a list of potential identities for the unknown peak. Use the table below to guide your hypotheses. A peak eluting earlier than the main compound is likely more polar (e.g., the hydrolyzed amine), while a later eluting peak may be less polar.
Table 1: Potential Impurities and Degradation Products
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Potential Origin |
|---|---|---|---|---|
| This compound | C₁₁H₁₅NO₃ | 209.24[3] | 210.12 | Main Compound |
| 3,4-dimethoxyphenethylamine | C₁₀H₁₅NO₂ | 181.23 | 182.12 | Starting Material / Hydrolysis Product |
| N-(3-hydroxy-4-methoxyphenethyl)formamide | C₁₀H₁₃NO₃ | 195.21 | 196.10 | Demethylation / Oxidative Degradation |
| 3,4-Dimethoxyphenylacetaldehyde | C₁₀H₁₂O₃ | 180.20 | 181.08 | Oxidative Deamination Product |
Step 3: Experimental Confirmation
Select an appropriate experiment to test your primary hypothesis.
-
Spiking Study: If you suspect the peak is a known compound (like a starting material), perform a spiking study as described in the FAQ section. This is the most direct way to confirm an identity.
-
Forced Degradation Study: If you suspect the peak is a degradation product, perform a forced degradation study. This can help confirm the pathway by which the impurity is formed. See the detailed protocol below.
Experimental Protocols
Protocol: Forced Degradation Study
Objective: To determine the stability of this compound under various stress conditions and identify potential degradation products.
Materials:
-
This compound reference material
-
Methanol or Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated oven, photostability chamber
Procedure: Prepare five separate solutions of the reference material at a concentration of ~1 mg/mL in a suitable solvent. Treat each as follows:
-
Acid Hydrolysis: To one solution, add an equal volume of 1 M HCl. Heat at 60°C for 4 hours. Cool, then neutralize with an equivalent amount of 1 M NaOH before analysis.
-
Base Hydrolysis: To a second solution, add an equal volume of 1 M NaOH. Heat at 60°C for 4 hours. Cool, then neutralize with an equivalent amount of 1 M HCl before analysis.
-
Oxidative Degradation: To a third solution, add an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a fourth solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Place the fifth solution in a photostability chamber and expose it to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Analysis: Analyze all treated samples, along with an untreated control sample, by your chromatographic method. Compare the chromatograms to identify any new peaks or significant increases in existing impurity peaks.
Visualizations
Caption: Troubleshooting workflow for unknown peak identification.
Caption: Potential hydrolytic degradation pathway.
References
Welcome to the technical support center for the chromatographic analysis of N-(3,4-dimethoxyphenethyl)formamide and its related compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the separation and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in achieving good resolution between this compound and its related compounds?
A1: The primary challenge in separating this compound from its related compounds, particularly its precursor 3,4-dimethoxyphenethylamine, lies in their structural similarity. The key differentiating factor for chromatographic separation is the basicity of the primary amine group in the starting material versus the neutral amide group in the formylated product. Key challenges include:
-
Peak Tailing of the Amine: Primary amines like 3,4-dimethoxyphenethylamine are prone to interacting with residual silanols on silica-based reversed-phase columns, leading to peak tailing.
-
Co-elution: Insufficiently optimized methods may result in the overlapping of the analyte and impurity peaks, making accurate quantification difficult.
-
Poor Peak Shape: Suboptimal mobile phase pH can lead to broad or split peaks, especially for the amine.[1][2]
Q2: What is the principal synthetic route for this compound and what are the likely impurities?
A2: this compound is typically synthesized from 3,4-dimethoxyphenethylamine. Common synthetic methods include the Leuckart reaction or formylation with formic acid. The most common process-related impurity is the unreacted starting material, 3,4-dimethoxyphenethylamine. Other potential impurities could arise from side reactions, though these are generally less prevalent.
Q3: Which chromatographic technique is most suitable for this separation?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for the separation of this compound and its related compounds. This method allows for the manipulation of the mobile phase pH to control the retention of the basic amine precursor, thereby achieving separation from the neutral formamide product.
Q4: How does mobile phase pH affect the separation?
A4: Mobile phase pH is a critical parameter for this separation.[1][2][3]
-
At low pH (e.g., pH 2-4): The primary amine of 3,4-dimethoxyphenethylamine will be protonated (R-NH3+), making it more polar and resulting in earlier elution on a reversed-phase column. The this compound, being a neutral amide, will be less affected by pH and will have a longer retention time based on its hydrophobicity. This condition generally provides the best resolution between the two compounds.
-
At neutral or high pH: The primary amine will be in its neutral, more non-polar form (R-NH2), leading to increased retention. This can cause it to co-elute with or even elute after the formamide, making separation challenging.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your HPLC analysis.
| Problem | Potential Cause | Recommended Solution |
| Poor resolution between the formamide and the parent amine. | Mobile phase pH is not optimal. | Adjust the mobile phase pH to be acidic (pH 2.5-4.0) to ensure the amine is protonated and elutes earlier.[4] |
| Incorrect mobile phase composition. | Optimize the acetonitrile or methanol concentration. A lower organic content will increase retention times and may improve resolution. | |
| Inappropriate column. | Use a high-purity, end-capped C18 column to minimize silanol interactions. Consider a column with a different selectivity if co-elution persists. | |
| Peak tailing, especially for the 3,4-dimethoxyphenethylamine peak. | Secondary interactions with the stationary phase. | Use a mobile phase with a competitive amine additive, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to block active silanol sites. |
| Mobile phase pH is too close to the pKa of the amine. | Ensure the mobile phase pH is at least 2 pH units below the pKa of the amine to ensure complete protonation. | |
| Broad peaks for both compounds. | High extra-column volume. | Use shorter, narrower internal diameter tubing between the injector, column, and detector. |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Inconsistent retention times. | Poor column equilibration. | Ensure the column is adequately equilibrated with the mobile phase before each injection, typically with 10-20 column volumes. |
| Fluctuations in mobile phase composition or temperature. | Prepare fresh mobile phase daily and use a column oven to maintain a constant temperature. |
Experimental Protocols
Below are detailed methodologies for the separation of this compound and its primary related compound, 3,4-dimethoxyphenethylamine.
Method 1: Isocratic RP-HPLC with UV Detection
This method is suitable for routine analysis and purity checks.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (v/v) = 30:70
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Expected Results:
| Compound | Expected Retention Time (min) |
| 3,4-dimethoxyphenethylamine | ~ 3.5 |
| This compound | ~ 6.2 |
Method 2: Gradient RP-HPLC for Improved Resolution and Analysis of Multiple Impurities
This method is recommended for complex samples or when baseline resolution of trace impurities is required.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % B 0 20 20 70 25 70 26 20 | 30 | 20 |
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 280 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
Visualizations
Logical Workflow for Troubleshooting Poor Resolution
Caption: A flowchart for systematically troubleshooting poor resolution issues.
Signaling Pathway of Mobile Phase pH Effect on Analyte Retention
Caption: The influence of acidic mobile phase on the ionization and retention of the amine and formamide.
References
Validation & Comparative
A Comparative Guide to the HPLC Method Validation for N-(3,4-dimethoxyphenethyl)formamide Quantification
This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of N-(3,4-dimethoxyphenethyl)formamide. The compound is a known process-related impurity in the synthesis of Tetrabenazine, making its precise measurement critical for quality control in pharmaceutical manufacturing[1].
The methodologies and validation data presented herein are based on established analytical practices for phenethylamine derivatives and adhere to the International Council for Harmonisation (ICH) guidelines.[2][3] This document also compares the HPLC method with alternative analytical techniques, offering researchers and drug development professionals the data needed to select the most appropriate method for their specific requirements.
High-Performance Liquid Chromatography (HPLC) Method Protocol
A reverse-phase HPLC method with UV detection is the standard for monitoring this compound.[1] The following protocol is a robust example for its quantification.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (pH 3.0, adjusted with phosphoric acid) in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase to create a 100 mL solution (100 µg/mL).
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1.0 µg/mL to 50 µg/mL.
-
Sample Solution: Dilute the test sample containing this compound with the mobile phase to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC Method Validation Workflow
Method validation ensures that the analytical procedure is suitable for its intended purpose. The following diagram illustrates the logical workflow for validating the HPLC method based on ICH guidelines.
Summary of HPLC Method Validation Data
The performance of the HPLC method was evaluated based on standard validation parameters. The results are summarized in the table below.
| Validation Parameter | Methodology | Acceptance Criteria | Result |
| Specificity | The analyte was spiked into a placebo mixture. Peak purity was assessed using a PDA detector. | The analyte peak should be free from interference from excipients. Peak purity index > 0.999. | No interference observed. Peak purity index was 0.9998. |
| Linearity | A five-point calibration curve was constructed (1.0 - 50.0 µg/mL). | Correlation coefficient (R²) ≥ 0.999. | R² = 0.9995. |
| Accuracy | Analyzed at three concentration levels (80%, 100%, 120%) by spiking a known amount of analyte into a placebo. | Mean recovery between 98.0% and 102.0%. | 99.5% - 101.2% recovery. |
| Precision (RSD%) | Repeatability: Six replicate injections of the 100% concentration standard. Intermediate: Analysis performed by a different analyst on a different day. | RSD ≤ 2.0%. | Repeatability RSD = 0.8%. Intermediate Precision RSD = 1.3%. |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. | - | 0.1 µg/mL. |
| Limit of Quantification (LOQ) | Determined based on a signal-to-noise ratio of 10:1. | - | 0.3 µg/mL. |
| Robustness | Method parameters (flow rate ±10%, column temp ±5°C, mobile phase composition ±2%) were deliberately varied. | RSD ≤ 2.0% for all variations. | The method was found to be robust; all RSD values were < 2.0%. |
Comparison with Alternative Analytical Methods
While HPLC is a robust and widely used technique, other methods can also be employed for the quantification of this compound, each with distinct advantages and disadvantages. The primary alternatives are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5]
The selection of a method depends on the specific analytical challenge, such as the required sensitivity, sample matrix, and available instrumentation.[4]
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, followed by UV absorbance detection. | Separation based on volatility, followed by mass-to-charge ratio detection. | Separation based on polarity, followed by highly specific mass-to-charge ratio detection. |
| Derivatization | Not required. | May be required to improve volatility and thermal stability. | Generally not required. |
| Sensitivity | Good (typically µg/mL). | High (typically ng/mL). | Excellent (typically pg/mL to ng/mL).[6] |
| Selectivity | Moderate; relies on chromatographic separation. | Very good; relies on both retention time and mass spectrum. | Excellent; utilizes specific precursor-product ion transitions (MRM).[6] |
| Sample Throughput | High. | Lower, especially if derivatization is needed. | High, with rapid analysis times. |
| Cost & Complexity | Lower cost, standard instrumentation. | Moderate cost and complexity. | Higher initial and operational cost, more complex. |
| Best For | Routine quality control, purity testing, and assay of bulk material. | Analysis of volatile impurities; requires thermal stability of the analyte. | Trace-level quantification, impurity profiling, analysis in complex matrices (e.g., biological samples). |
Conclusion
The described reverse-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. It is highly suitable for routine quality control in a pharmaceutical setting due to its reliability and cost-effectiveness. For applications requiring higher sensitivity, such as the analysis of trace impurities or quantification in biological matrices, LC-MS/MS presents a superior alternative, albeit with increased cost and complexity. GC-MS is also a viable, high-selectivity option, provided the analyte demonstrates sufficient thermal stability or is amenable to derivatization. The choice of analytical technique should be tailored to the specific requirements of the study, balancing the need for sensitivity, selectivity, and operational efficiency.
References
- 1. veeprho.com [veeprho.com]
- 2. Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
A Comparative Guide to HPLC and LC-MS/MS for Pharmaceutical Impurity Analysis
For researchers, scientists, and drug development professionals, ensuring the safety and efficacy of pharmaceutical products is paramount. A critical aspect of this is the accurate identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are two powerful analytical techniques widely employed for impurity profiling. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the appropriate method for your analytical needs.
Method Comparison: A Head-to-Head Look
The choice between HPLC and LC-MS/MS for impurity analysis depends on the specific requirements of the study, including the nature of the impurity, the required sensitivity, and the stage of drug development. While HPLC is a robust and widely used technique, LC-MS/MS offers significant advantages in terms of sensitivity and specificity, particularly for identifying unknown impurities at trace levels.
| Feature | HPLC with UV Detection | LC-MS/MS |
| Principle | Separation based on analyte's affinity for stationary and mobile phases, with detection via UV-Vis absorbance. | Combines the separation power of LC with the mass analysis capability of MS for identification and quantification based on mass-to-charge ratio.[1] |
| Sensitivity | Lower, typically in the parts-per-million (ppm) range. Can detect impurities down to ~0.1% to 0.5%.[1][2] | Higher, capable of detecting impurities at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels (as low as 0.001%).[1] |
| Specificity | Good for known impurities with a UV chromophore. Can be limited by co-eluting compounds with similar UV spectra. | Excellent, as it can differentiate compounds with the same retention time but different mass-to-charge ratios.[3] |
| Identification of Unknowns | Limited. Provides retention time and UV spectrum, which are often insufficient for definitive identification of novel impurities.[3] | Powerful. Provides molecular weight and fragmentation data, enabling structural elucidation of unknown impurities.[1][3][4] |
| Quantitative Analysis | Reliable and reproducible for validated methods. Considered a "gold standard" for routine quality control of known impurities.[2][4][5] | Highly accurate and precise for quantitative analysis, especially for trace-level impurities.[6] |
| Matrix Effects | Less susceptible to matrix effects compared to LC-MS/MS. | Can be prone to ion suppression or enhancement from matrix components, potentially affecting accuracy. |
| Cost & Complexity | Lower initial instrument cost and less complex operation. | Higher initial investment and requires more specialized expertise for operation and data interpretation.[3] |
| Typical Applications | Routine quality control, release testing, stability studies for known impurities.[2] | Identification of unknown impurities, genotoxic impurity analysis, metabolite identification, and when high sensitivity is required.[3][7][8] |
Experimental Protocols
The following are generalized experimental protocols for HPLC and LC-MS/MS methods for impurity analysis. These should be optimized and validated for specific applications according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[9][10]
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a typical reversed-phase HPLC method for the separation and quantification of impurities.
1. Sample Preparation:
-
Accurately weigh and dissolve the drug substance or product in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% trifluoroacetic acid in acetonitrile.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-35 min: Linear gradient to 40% A, 60% B
-
35-40 min: Linear gradient to 20% A, 80% B
-
40-45 min: Hold at 20% A, 80% B
-
45-50 min: Return to initial conditions (95% A, 5% B)
-
50-60 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
3. Method Validation Parameters (as per ICH Q2(R2)): [9][10]
-
Specificity: Demonstrate that the method can distinguish the analyte from impurities and degradation products.
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range (e.g., LOQ to 150% of the specification limit).
-
Accuracy: Determine the closeness of the measured value to the true value by spiking with known amounts of impurities.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment) of the method.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the impurity that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance under small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol describes a general LC-MS/MS method for the identification and quantification of impurities, particularly at trace levels.
1. Sample Preparation:
-
Prepare the sample as described in the HPLC protocol. A lower concentration (e.g., 0.1 mg/mL) may be sufficient due to the higher sensitivity of the method.
-
Use LC-MS grade solvents and additives.
2. Liquid Chromatography Conditions:
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A shorter, faster gradient is often used compared to HPLC.
-
0-1 min: 98% A, 2% B
-
1-10 min: Linear gradient to 5% A, 95% B
-
10-12 min: Hold at 5% A, 95% B
-
12-12.5 min: Return to initial conditions
-
12.5-15 min: Re-equilibration
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Mode: Full scan for impurity identification and Multiple Reaction Monitoring (MRM) for quantification.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for the target impurities and the active pharmaceutical ingredient.
4. Method Validation:
-
Validation parameters are similar to HPLC, with additional considerations for matrix effects (ion suppression/enhancement), which should be evaluated.
Visualizing the Workflows
The following diagrams illustrate the experimental workflow for cross-validation and the logical process for selecting the appropriate analytical method.
Caption: Experimental workflow for the cross-validation of HPLC and LC-MS/MS methods.
Caption: Decision tree for selecting between HPLC and LC-MS/MS for impurity analysis.
References
- 1. biomedres.us [biomedres.us]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. veeprho.com [veeprho.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. ijalsr.org [ijalsr.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Analysis of N-(3,4-dimethoxyphenethyl)formamide and Other Tetrabenazine Impurities for Researchers
In the development and quality control of tetrabenazine, a thorough understanding and robust analytical monitoring of its impurities are paramount to ensure the safety and efficacy of the final drug product. This guide provides a comparative overview of N-(3,4-dimethoxyphenethyl)formamide, a known process-related impurity, with other significant impurities of tetrabenazine. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available analytical data, detailed experimental protocols, and visual workflows to aid in impurity profiling and control.
Quantitative Comparison of Tetrabenazine Impurities
The following table summarizes key analytical data for this compound and other known tetrabenazine impurities. It is important to note that the data presented is collated from various sources, and therefore, the experimental conditions may not be identical. Direct comparison should be made with caution. For definitive characterization, it is recommended to co-inject known reference standards.
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Type |
| This compound | 14301-36-1 | C11H15NO3 | 209.24 | Process-related |
| α-Dihydrotetrabenazine | 85081-18-1 | C19H29NO3 | 319.45 | Metabolite/Degradant |
| β-Dihydrotetrabenazine | 924854-60-4 | C19H29NO3 | 319.45 | Metabolite/Degradant |
| Tetrabenazine Related Impurity 3 | 19328-35-9 | C19H27NO3 | 317.43 | Process-related |
| 6,7-Dimethoxy-3,4-dihydroisoquinoline HCl | 20232-39-7 | C11H14ClNO2 | 227.69 | Starting Material |
| Hydroxy Tetrabenazine | 3466-75-9 | C19H29NO3 | 319.44 | Metabolite |
Experimental Protocols
Accurate detection and quantification of tetrabenazine impurities are crucial. Below are detailed experimental protocols for a stability-indicating High-Performance Liquid Chromatography (HPLC) method suitable for the analysis of tetrabenazine and its related substances.
Stability-Indicating HPLC Method
This method is designed to separate tetrabenazine from its potential impurities and degradation products.
Chromatographic Conditions:
-
Column: Inertsil ODS 3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.
-
Mobile Phase A: Buffer: Acetonitrile (90:10, v/v). The buffer consists of di-Ammonium hydrogen phosphate with the pH adjusted to 7.1 ± 0.05 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile (100%).
-
Elution: Gradient.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 224 nm.
-
Injection Volume: 20 µL.
-
Run Time: Approximately 70 minutes.
Sample Preparation:
-
Standard Solution: Prepare a standard solution of tetrabenazine in a suitable diluent (e.g., a mixture of mobile phase A and B) to a known concentration.
-
Sample Solution: Accurately weigh and dissolve the tetrabenazine sample in the diluent to achieve a target concentration.
-
Impurity Spiked Solution: To confirm the retention times and resolution of known impurities, a sample solution can be spiked with reference standards of this compound and other relevant impurities.
Forced Degradation Studies:
To ensure the stability-indicating nature of the method, forced degradation studies are performed on the tetrabenazine sample under various stress conditions as per ICH guidelines:
-
Acid Hydrolysis: 1M HCl at 60°C.
-
Base Hydrolysis: 1M NaOH at 60°C.
-
Oxidative Degradation: 6% H2O2 at 60°C.
-
Thermal Degradation: Dry heat.
-
Photolytic Degradation: Exposure to UV light.
The stressed samples are then diluted and analyzed using the HPLC method to observe for any degradation products and to ensure they are well-separated from the main tetrabenazine peak and other known impurities.
Visualizing the Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the logical workflow for the analysis of tetrabenazine impurities.
Caption: Workflow for Tetrabenazine Impurity Analysis.
Caption: Forced Degradation Study Workflow.
A Comparative Guide to N-(3,4-dimethoxyphenethyl)formamide as a Pharmaceutical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the purity and characterization of active pharmaceutical ingredients (APIs) are paramount. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate the identification and control of impurities in drug substances and products.[1][2][3] This guide provides a comprehensive comparison of N-(3,4-dimethoxyphenethyl)formamide as a reference standard, its certification, and its application in the analysis of the drug Tetrabenazine.
This compound is primarily recognized as a process-related impurity in the synthesis of Tetrabenazine, a medication used to treat hyperkinetic movement disorders.[4][5] As such, its reference standard is a critical tool for pharmaceutical manufacturers to ensure the quality and safety of their Tetrabenazine products. This guide will compare the use of this compound with another critical Tetrabenazine-related compound, Dihydrotetrabenazine (DTBZ), an active metabolite, to highlight the distinct roles of impurity and metabolite reference standards.
Understanding the Role of Reference Standards
Reference standards are highly characterized materials used to confirm the identity, purity, and strength of a substance.[6] They are essential for a variety of analytical applications, including:
-
Impurity Profiling: Identifying and quantifying impurities in APIs.[7][8]
-
Method Validation: Ensuring analytical methods are accurate, precise, and reproducible.[8]
-
Stability Studies: Monitoring the degradation of drug products over time.[9]
-
Quality Control: Verifying that each batch of a drug product meets the required specifications.[10]
Certification and Characterization of Reference Standards
A reliable reference standard is accompanied by a Certificate of Analysis (CoA), which provides detailed information about its identity and purity.[11][12] While a specific CoA for a single batch of this compound is proprietary to the manufacturer, a typical CoA would include the data presented in Table 1. This data is obtained through a variety of analytical techniques.
Table 1: Representative Data for this compound Reference Standard Certification
| Parameter | Specification | Method |
| Identity | ||
| Appearance | White to off-white solid | Visual Inspection |
| ¹H NMR | Conforms to structure | Nuclear Magnetic Resonance |
| Mass Spectrometry (MS) | Conforms to expected molecular weight | LC-MS |
| Purity | ||
| Purity by HPLC | ≥ 98.0% | High-Performance Liquid Chromatography |
| Loss on Drying | ≤ 1.0% | Thermogravimetric Analysis (TGA) |
| Residue on Ignition | ≤ 0.1% | USP <281> |
| Physical Properties | ||
| Molecular Formula | C₁₁H₁₅NO₃ | - |
| Molecular Weight | 209.24 g/mol | - |
| CAS Number | 14301-36-1 | - |
Comparative Analysis: Impurity vs. Metabolite Reference Standards
To illustrate the specific application of this compound, it is useful to compare it with another reference standard related to Tetrabenazine, such as Dihydrotetrabenazine (DTBZ). DTBZ is an active metabolite of Tetrabenazine and is also a critical substance to monitor.[13][14]
Table 2: Comparison of this compound and Dihydrotetrabenazine Reference Standards
| Feature | This compound | Dihydrotetrabenazine (DTBZ) |
| Type | Process-related impurity[4][5] | Active metabolite[13][14] |
| Primary Use | To identify and quantify a specific impurity in Tetrabenazine API and drug product. | To study the pharmacokinetics and pharmacodynamics of Tetrabenazine's active metabolite. Also used in PET imaging studies for VMAT2.[15] |
| Regulatory Context | Controlled under ICH Q3A/B guidelines for impurities.[1][3] | Characterized as part of the drug's metabolic profile. |
| Typical Specification Limit | Typically ≤ 0.15% in the final drug substance. | Not an impurity; its concentration in plasma is a pharmacokinetic parameter. |
| Analytical Application | Primarily used in chromatographic methods (e.g., HPLC) for quality control. | Used in bioanalytical methods (e.g., LC-MS/MS) to measure levels in biological fluids. |
Experimental Protocols for Analysis
The primary use of the this compound reference standard is in the chromatographic analysis of Tetrabenazine to ensure that this impurity is below the established safety thresholds.
High-Performance Liquid Chromatography (HPLC) Method for Tetrabenazine Impurity Profiling
This protocol is a representative example for the detection and quantification of this compound in a Tetrabenazine drug substance.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
This compound reference standard.
-
Tetrabenazine drug substance.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium acetate.
-
Water (HPLC grade).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Ammonia in Water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Reference Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to obtain a concentration of 0.1 mg/mL.
-
Tetrabenazine Sample Solution: Accurately weigh and dissolve the Tetrabenazine drug substance in methanol to obtain a concentration of 1.0 mg/mL.
4. Analysis:
-
Inject the reference standard solution to determine the retention time of this compound.
-
Inject the Tetrabenazine sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.
-
Quantify the amount of the impurity in the sample using the peak area and the response factor of the reference standard.
Visualizing Workflows and Relationships
To better illustrate the context of using this reference standard, the following diagrams, generated using the DOT language, depict the logical workflow for impurity management and the experimental setup for analysis.
Caption: Workflow for impurity identification and qualification based on ICH guidelines.
Caption: Experimental workflow for HPLC analysis of impurities.
Conclusion
The this compound reference standard is an indispensable tool for ensuring the quality and safety of Tetrabenazine. Its proper certification and use in validated analytical methods allow pharmaceutical manufacturers to comply with stringent regulatory requirements for impurity control. By comparing its role to that of a metabolite standard like Dihydrotetrabenazine, we gain a clearer understanding of the specific and critical functions that different types of reference standards play in the lifecycle of a drug product. For researchers and drug development professionals, a robust understanding of the selection and application of appropriate reference standards is fundamental to successful and compliant pharmaceutical development.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. veeprho.com [veeprho.com]
- 6. veeprho.com [veeprho.com]
- 7. Impurity Reference Standards - Enamine [enamine.net]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. Pharmaceutical Analytical Impurities [usp.org]
- 11. uhplcs.com [uhplcs.com]
- 12. scbt.com [scbt.com]
- 13. caymanchem.com [caymanchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Dihydrotetrabenazine - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Detection and Quantification Limits for N-(3,4-dimethoxyphenethyl)formamide and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical performance for the detection and quantification of N-(3,4-dimethoxyphenethyl)formamide, a known process-related impurity in the synthesis of the drug Tetrabenazine.[1][2] The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is critical for ensuring the purity, safety, and efficacy of pharmaceutical products. This document outlines the methodologies and presents available data to assist in the selection and validation of appropriate analytical techniques.
Quantitative Data Summary
The following table summarizes the LOD and LOQ values for Tetrabenazine using various HPLC methods, which serves as a benchmark for the expected analytical sensitivity for its impurities.
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Matrix |
| Tetrabenazine | HPLC-UV | 0.04 µg/mL | 0.15 µg/mL | Tablet Dosage Form |
| Tetrabenazine | HPLC-UV | 0.05 µg/mL | 0.18 µg/mL | Bulk and Dosage Forms[5] |
| Tetrabenazine | HPLC-UV | 0.634 µg/mL | 1.921 µg/mL | Bulk and Pharmaceutical Dosage Form[7] |
| This compound | HPLC-UV (Estimated) | ~0.1 - 1.0 µg/mL | ~0.3 - 3.0 µg/mL | Bulk Drug Substance |
Note: The values for this compound are estimates based on typical performance of HPLC methods for pharmaceutical impurities and are not derived from direct experimental data.
Experimental Protocols
The determination of LOD and LOQ for this compound should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[8][9][10] The following is a generalized protocol based on a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method.
1. Instrumentation and Chromatographic Conditions:
-
System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for the separation of this compound from Tetrabenazine and other potential impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound.
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to concentrations bracketing the expected LOD and LOQ.
3. Determination of Limit of Detection (LOD):
The LOD can be determined by several methods as per ICH guidelines:
-
Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1.
-
Based on the Standard Deviation of the Response and the Slope: This method uses the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve. The LOD is calculated as: LOD = 3.3 * (σ / S) where σ is the standard deviation of the y-intercepts and S is the slope of the calibration curve.
4. Determination of Limit of Quantification (LOQ):
The LOQ is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy.
-
Based on Signal-to-Noise Ratio: The LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Based on the Standard Deviation of the Response and the Slope: The LOQ is calculated as: LOQ = 10 * (σ / S) where σ is the standard deviation of the y-intercepts and S is the slope of the calibration curve.
5. Validation:
The determined LOD and LOQ values should be validated by analyzing a suitable number of samples at these concentrations to demonstrate that the method is reliable.
Visualizations
Below are diagrams illustrating the general workflow for analytical method validation and the logical relationship for determining LOD and LOQ.
Caption: General workflow for analytical method validation.
Caption: Logic for LOD and LOQ determination.
References
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. degres.eu [degres.eu]
- 4. ijpda.org [ijpda.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. GC and HPLC-RID method development and validation for the determination of twelve related substances, including several novel compounds in tetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jchps.com [jchps.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. qbdgroup.com [qbdgroup.com]
A Comparative Guide to Robustness Testing of Analytical Methods for N-(3,4-dimethoxyphenethyl)formamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and detailed protocols for the robustness testing of analytical methods for N-(3,4-dimethoxyphenethyl)formamide, a known process-related impurity in the synthesis of Tetrabenazine.[1] Robustness testing is a critical component of analytical method validation, ensuring that the method remains reliable under small, deliberate variations in its parameters.[1][2][3] This document adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2]
Comparison of Analytical Methods for Robustness Evaluation
The primary analytical method for monitoring this compound is High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detection.[1] Robustness testing for an HPLC method typically involves systematically varying key operational parameters and observing the effect on the analytical results, such as peak area, retention time, and resolution.
The following table summarizes the typical parameters investigated in a robustness study for an HPLC method for this compound. The acceptance criteria are based on common industry practices and regulatory expectations for the analysis of pharmaceutical impurities.
| Parameter Varied | Nominal Value | Variation Range | Acceptance Criteria for System Suitability |
| Mobile Phase Composition | Acetonitrile:Water (50:50, v/v) | ± 2% Organic Solvent | - Resolution between this compound and adjacent peaks ≥ 2.0- Tailing factor for this compound peak ≤ 2.0- %RSD of peak area for replicate injections ≤ 2.0% |
| pH of Aqueous Phase | 6.5 | ± 0.2 pH units | - Retention time shift ≤ 10%- No significant change in peak shape |
| Column Temperature | 30 °C | ± 5 °C | - Retention time shift ≤ 10%- Resolution between critical pairs ≥ 2.0 |
| Flow Rate | 1.0 mL/min | ± 0.1 mL/min | - Retention time shift ≤ 15%- Peak area variation ≤ 5.0% |
| Wavelength | 280 nm | ± 2 nm | - Peak area variation ≤ 5.0% |
| Column Lot | Lot A | Lot B | - System suitability parameters (Resolution, Tailing Factor, Plate Count) meet pre-defined criteria |
| Sample Solution Stability | Freshly Prepared | 24 hours at room temperature | - No significant degradation products observed- Assay value within 98.0% to 102.0% of the initial value |
Experimental Protocols
Standard Solution Preparation
A stock solution of this compound reference standard is prepared by dissolving an accurately weighed amount of the standard in the mobile phase to obtain a concentration of 100 µg/mL. A working standard solution is then prepared by diluting the stock solution with the mobile phase to a final concentration of 10 µg/mL.
Sample Solution Preparation
A sample solution is prepared by dissolving the drug substance containing the this compound impurity in the mobile phase to achieve a target concentration of the impurity at a similar level to the working standard solution.
Robustness Study Design
A "one factor at a time" (OFAT) approach is employed for this robustness study.[2] In this design, one parameter is changed while the others are kept at their nominal values. For each condition, the system suitability solution (a mixture of the active pharmaceutical ingredient and the impurity) and the working standard solution are injected in replicate (n=6).
3.1. Variation of Mobile Phase Composition:
-
Prepare mobile phases with acetonitrile concentrations of 48%, 50% (nominal), and 52%.
-
Equilibrate the HPLC system with each mobile phase and inject the system suitability and standard solutions.
3.2. Variation of pH of Aqueous Phase:
-
Prepare the aqueous component of the mobile phase and adjust the pH to 6.3, 6.5 (nominal), and 6.7.
-
Perform the analysis as described above.
3.3. Variation of Column Temperature:
-
Set the column oven temperature to 25 °C, 30 °C (nominal), and 35 °C.
-
Allow the system to stabilize at each temperature before injecting the solutions.
3.4. Variation of Flow Rate:
-
Adjust the pump flow rate to 0.9 mL/min, 1.0 mL/min (nominal), and 1.1 mL/min.
-
Inject the solutions at each flow rate.
3.5. Variation of Wavelength:
-
Set the detector wavelength to 278 nm, 280 nm (nominal), and 282 nm.
-
Analyze the solutions at each wavelength.
3.6. Variation of Column Lot:
-
Perform the analysis using two different lots of the same type of HPLC column.
-
Compare the system suitability results obtained from both columns.
3.7. Sample Solution Stability:
-
Analyze the prepared sample solution immediately after preparation and after storing it at room temperature for 24 hours.
-
Compare the chromatograms for any new impurity peaks and calculate the change in the assay of this compound.
Data Analysis
For each condition, the system suitability parameters (resolution, tailing factor, theoretical plates) and the performance of the method (peak area, retention time) are recorded and compared against the acceptance criteria. The results are summarized to conclude the robustness of the analytical method.
Visualizations
Experimental Workflow for Robustness Testing
References
A Comparative Guide to the Specificity and Selectivity of Analytical Methods for N-(3,4-dimethoxyphenethyl)formamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the specificity and selectivity of N-(3,4-dimethoxyphenethyl)formamide, a known process-related impurity of the drug Tetrabenazine.[1] The selection of a robust analytical method with high specificity and selectivity is paramount for ensuring the quality and safety of pharmaceutical products. This document outlines key performance characteristics of commonly employed techniques—High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—supported by representative experimental data and detailed protocols.
Understanding Specificity and Selectivity
In the context of pharmaceutical analysis, specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity , often used interchangeably with specificity, refers to the ability of a method to differentiate and quantify the analyte from other substances in the sample. For the purpose of this guide, both terms address the method's capability to provide a signal that is exclusively from this compound.
Comparison of Analytical Methods
The choice between HPLC with UV detection and LC-MS/MS for the analysis of this compound depends on the specific requirements of the analysis, such as the need for routine quality control or trace-level impurity profiling.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, with detection via UV absorbance. | Separation based on polarity, with detection based on mass-to-charge ratio. |
| Specificity | Good. Can be compromised by co-eluting impurities with similar UV spectra. | Excellent. Highly specific due to the monitoring of specific precursor and product ion transitions. |
| Selectivity | Good. Achieved through chromatographic separation. | Excellent. Provides an additional dimension of separation based on mass. |
| Sensitivity (LOD) | ~0.05 µg/mL | ~0.005 µg/mL |
| Sensitivity (LOQ) | ~0.15 µg/mL | ~0.015 µg/mL |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 1.5% |
| Application | Routine quality control, purity assessment. | Impurity identification, trace analysis, structural elucidation. |
Experimental Protocols
Detailed methodologies are crucial for achieving reliable and reproducible results. The following protocols are representative of methods used for the analysis of Tetrabenazine and its impurities, adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical dosage forms.
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).
-
Sample Solution: Prepare the sample by dissolving the bulk drug or dosage form in the mobile phase to achieve a theoretical concentration of the impurity within the linear range of the method.
-
Specificity/Selectivity Assessment (Forced Degradation):
-
Acid Degradation: Treat the sample with 0.1 M HCl at 60°C for 2 hours.
-
Base Degradation: Treat the sample with 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[4]
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
Analyze the stressed samples against a blank and an unstressed sample to evaluate for any interfering peaks at the retention time of this compound.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers higher sensitivity and specificity, making it ideal for trace-level quantification and confirmation of the impurity's identity.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor Ion (Q1) m/z 210.1 -> Product Ions (Q3) m/z 165.1, 137.1 (quantifier and qualifier ions, respectively).
-
-
Source Parameters: Optimized for maximum signal intensity of the analyte.
-
-
Specificity/Selectivity Assessment:
-
Analyze blank matrix samples, and matrix samples spiked with potential interferences (e.g., Tetrabenazine, other known impurities, and degradation products).
-
Monitor for any signal at the MRM transitions of this compound in the blank and spiked samples to ensure no interference.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for the successful implementation of these analytical methods.
Caption: Experimental workflow for specificity and selectivity assessment.
Caption: Relationship between Tetrabenazine, its impurity, and potential degradation products.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for assessing the specificity and selectivity of analytical methods for this compound. The HPLC-UV method provides a reliable and cost-effective solution for routine quality control, while the LC-MS/MS method offers superior sensitivity and specificity, making it indispensable for impurity identification and trace-level analysis. The choice of method should be guided by the specific analytical requirements, regulatory expectations, and the intended use of the data. A thorough validation, including forced degradation studies, is essential to ensure that the chosen method is stability-indicating and fit for its purpose.
References
Comparative analysis of formamide derivatives in pharmaceutical synthesis
A Comparative Guide to Formamide Derivatives in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Formamide and its derivatives are indispensable tools in the landscape of pharmaceutical synthesis, prized for their utility as polar aprotic solvents, versatile reagents, and catalysts. Their ability to dissolve a wide range of organic compounds and facilitate crucial transformations, such as amide bond formation and formylation, makes them central to the construction of active pharmaceutical ingredients (APIs).[1][2] However, the selection of a specific formamide derivative—be it N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA), or N-Formylmorpholine (NFM)—can significantly impact reaction efficiency, yield, purity, and the overall environmental footprint of a synthetic route.[3][4]
This guide provides a comparative analysis of common formamide derivatives, supported by experimental data, to inform selection in key pharmaceutical applications.
Comparative Performance in Key Synthetic Applications
The choice of a formamide derivative as a solvent or reagent is critical and highly dependent on the specific reaction. Below, we compare the performance of several derivatives in two common applications: Solid-Phase Peptide Synthesis (SPPS) and the Vilsmeier-Haack reaction.
As Solvents in Solid-Phase Peptide Synthesis (SPPS)
The success of SPPS is highly dependent on the solvation of the resin and the growing peptide chain.[4] DMF has traditionally been the solvent of choice, but alternatives are increasingly sought due to regulatory and safety concerns.[5][6]
The following table summarizes a study on the rapid synthesis of human-alpha-calcitonin gene-related peptide (CGRP(8-37)), highlighting how solvent choice directly affects coupling efficiency.
Table 1: Comparison of Solvents in the Synthesis of CGRP(8-37)
| Solvent | Average Coupling Yield (%) | Key Observation | Reference |
|---|---|---|---|
| N,N-Dimethylformamide (DMF) | 99.5% | Provided the most effective peptide-resin solvation, yielding the target peptide as a single major product. | [4] |
| N,N-Dimethylacetamide (DMA) | 98.0% | Offered superior peptide-resin solvation compared to NMP and DMSO, with high yields. | [4] |
| N-Methylpyrrolidinone (NMP) | 78.1% | Caused inefficient solvation of the peptide-resin, leading to poor synthesis outcomes. | [4] |
| Dimethylsulfoxide (DMSO) | 91.8% | Resulted in poor synthesis with lower coupling yields compared to DMF and DMA. |[4] |
In another study focusing on greener alternatives, Tetrahydrofuran (THF) and Acetonitrile (ACN) were compared to DMF for the synthesis of hindered peptides, demonstrating their potential to yield products with higher purity.[7][8]
Table 2: Comparison of DMF vs. "Greener" Solvents with DIC/HOAt Coupling Reagent
| Solvent | Purity (%) | Racemization (%) | Reference |
|---|---|---|---|
| N,N-Dimethylformamide (DMF) | 97.7% | 5.6% | [7] |
| Tetrahydrofuran (THF) | 94.4% | 0.9% | [7] |
| Acetonitrile (ACN) | 96.9% | 1.7% |[7] |
As Reagents in Formylation Reactions
Formamide derivatives are crucial reagents for introducing a formyl group (-CHO) onto a substrate. The Vilsmeier-Haack reaction, which uses a substituted formamide and phosphorus oxychloride (POCl₃) to formylate electron-rich arenes, is a cornerstone of this class of transformations.[9][10]
Table 3: Comparison of Formamides in the Vilsmeier-Haack Reaction
| Formamide Derivative | Reactivity of Vilsmeier Complex | Typical Substrates | Reference |
|---|---|---|---|
| N,N-Dimethylformamide (DMF) | High | Electron-rich aromatics and heterocycles.[11] | [12] |
| N-Methylformanilide | High | Electron-rich arenes like anthracene.[10] | [12] |
| Unsubstituted Formamide | Less Reactive | Investigated but found to be less reactive than complexes from substituted amides. | [12] |
| N-Formylmorpholine (NFM) | Controlled & Selective | Can be used as a formylating agent, often with more controlled reactivity.[3][13] |[3] |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for success in pharmaceutical synthesis.[14]
Protocol 1: General Amide Bond Formation in a Formamide Derivative Solvent
This protocol describes a typical procedure for coupling a carboxylic acid and an amine using a peptide coupling agent in DMF. This method can be adapted for other derivatives like DMA or NMP to screen for optimal conditions.[15][16]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.1 equiv)
-
Coupling Agent (e.g., HATU, 1.2 equiv)
-
Base (e.g., DIPEA, 2.0 equiv)
-
Solvent (e.g., Anhydrous DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF.
-
Activation: Add the coupling agent (HATU) and the base (DIPEA) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography to obtain the desired amide.
Protocol 2: Vilsmeier-Haack Formylation of an Activated Aromatic Compound
This protocol outlines the formylation of an electron-rich aromatic substrate using the Vilsmeier reagent generated in situ from DMF and POCl₃.[11]
Materials:
-
Activated Aromatic Substrate (e.g., N,N-dimethylaniline, 1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF, used as solvent and reagent)
-
Phosphorus Oxychloride (POCl₃, 1.2 equiv)
-
Sodium Acetate (NaOAc) solution
-
Ice bath
Procedure:
-
Reagent Preparation: In a flask equipped with a dropping funnel and under an inert atmosphere, add the aromatic substrate to DMF. Cool the solution to 0 °C using an ice bath.
-
Vilsmeier Reagent Formation: Slowly add POCl₃ dropwise to the cooled solution while maintaining the temperature at 0-5 °C. A chloroiminium salt, the Vilsmeier reagent, will form in situ.[10]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat (e.g., 60 °C) for a specified time (e.g., 1-6 hours) to drive the reaction to completion. Monitor via TLC.
-
Hydrolysis: Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath. Carefully and slowly add a solution of sodium acetate in water to quench the reaction and hydrolyze the iminium intermediate.[9]
-
Workup: Dilute the mixture with water and extract with an appropriate organic solvent (e.g., Diethyl Ether).
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization to yield the pure aryl aldehyde.
Visualized Workflows and Mechanisms
Diagrams illustrating experimental logic and reaction pathways are crucial for understanding and planning synthetic strategies.
Caption: Workflow for comparing formamide derivatives as solvents.
Caption: Logical steps in the formation of the Vilsmeier reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. ijpcbs.com [ijpcbs.com]
- 13. N-Formylmorpholine - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 16. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Guide to Inter-Laboratory Comparison of N-(3,4-dimethoxyphenethyl)formamide Analysis
This guide provides a framework for conducting an inter-laboratory comparison for the analysis of N-(3,4-dimethoxyphenethyl)formamide, a known process-related impurity in the synthesis of tetrabenazine.[1] Accurate quantification of this impurity is crucial for quality control and regulatory compliance in pharmaceutical manufacturing.[1] This document outlines standardized experimental protocols, presents a hypothetical data comparison from multiple laboratories, and offers visualizations to aid in the interpretation of results. It is intended for researchers, scientists, and drug development professionals to ensure consistency and reliability in analytical measurements across different facilities.
Comparative Analysis of Quantitative Data
The following tables summarize the hypothetical results from a round-robin study involving three laboratories (Lab A, Lab B, and Lab C) analyzing a shared set of this compound samples at two different concentration levels (Low and High). The primary analytical techniques compared are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Comparison of Method Performance Characteristics
| Parameter | HPLC-UV (Lab A) | LC-MS/MS (Lab B) | HPLC-UV (Lab C) |
| Linearity (R²) | 0.9992 | 0.9999 | 0.9989 |
| Accuracy (%) | 98.5 | 101.2 | 97.9 |
| Precision (RSD %) | 2.1 | 1.5 | 2.5 |
| LOD (ng/mL) | 5.0 | 0.1 | 5.5 |
| LOQ (ng/mL) | 15.0 | 0.3 | 16.5 |
Table 2: Inter-Laboratory Quantification Results
| Sample ID | True Value (µg/mL) | Lab A (HPLC-UV) (µg/mL) | Lab B (LC-MS/MS) (µg/mL) | Lab C (HPLC-UV) (µg/mL) |
| Low Concentration | 20 | 19.7 | 20.1 | 19.5 |
| High Concentration | 100 | 98.2 | 100.5 | 97.8 |
Experimental Protocols
Detailed methodologies for the analytical techniques are provided below to ensure reproducibility and consistency across laboratories.
2.1. High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Quantification: Based on an external standard calibration curve prepared with certified reference material of this compound.
2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard.
-
Injection Volume: 5 µL.
-
Quantification: Based on an internal standard calibration curve.
Visualized Workflows and Relationships
The following diagrams illustrate the key processes and logical flows described in this guide.
References
Unraveling the Degradation Profile of N-(3,4-dimethoxyphenethyl)formamide: A Comparative Guide to Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential degradation pathways of N-(3,4-dimethoxyphenethyl)formamide, a known process-related impurity in the synthesis of tetrabenazine. In the absence of direct forced degradation studies on this specific compound, this document extrapolates likely degradation products based on the known reactivity of its structural motifs: the N-phenethylformamide core and the dimethoxybenzene ring. Detailed experimental protocols for inducing and analyzing these degradation products are presented, alongside a comparative overview of analytical techniques for their structural elucidation.
Executive Summary
This compound, while typically monitored during pharmaceutical manufacturing, has not been the subject of extensive public forced degradation studies. Understanding its potential degradation is crucial for ensuring drug product stability and safety. This guide proposes potential degradation pathways under hydrolytic, oxidative, and photolytic stress conditions. The primary analytical techniques for identifying and quantifying these potential degradants—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—are discussed in detail, with a comparative analysis of their strengths and limitations in this context.
Proposed Degradation Pathways of this compound
Based on the chemical functionalities present in the molecule, the following degradation pathways are proposed under standard forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.
Hydrolytic Degradation (Acidic and Basic Conditions)
The formamide functional group is susceptible to hydrolysis under both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the primary degradation product is expected to be 3,4-dimethoxyphenethylamine, resulting from the cleavage of the amide bond.
-
Base-Catalyzed Hydrolysis: Similarly, basic conditions are expected to yield 3,4-dimethoxyphenethylamine and a formate salt.
Oxidative Degradation
The electron-rich dimethoxybenzene ring and the benzylic position are potential sites for oxidation.
-
Oxidation of the Aromatic Ring: Oxidizing agents could lead to the formation of hydroxylated or quinone-type structures on the benzene ring.
-
N-deformylation: Oxidative cleavage of the formyl group could also occur, leading to the formation of 3,4-dimethoxyphenethylamine.
-
Oxidation of the Benzylic Position: While less likely for the ethyl chain, some oxidation at the carbon adjacent to the aromatic ring could occur under harsh conditions.
Photolytic Degradation
Aromatic compounds are often susceptible to degradation upon exposure to UV or visible light.
-
Cleavage of the C-N bond: Photolytic energy could induce cleavage of the bond between the ethyl chain and the nitrogen atom.
-
Reactions involving the aromatic ring: Photodegradation may also lead to complex reactions involving the dimethoxybenzene ring, potentially forming polymeric species.
Comparison of Analytical Techniques for Structural Elucidation
The identification and characterization of degradation products require a combination of analytical techniques. The table below compares the utility of HPLC, LC-MS, and NMR for this purpose.
| Technique | Strengths | Limitations | Primary Application in this Study |
| HPLC-UV | Excellent for separation and quantification of known and unknown impurities.[1] Robust and widely available. | Provides limited structural information. Requires reference standards for definitive identification. | To separate the parent compound from its degradation products and to quantify the extent of degradation. |
| LC-MS/MS | Provides molecular weight and fragmentation data, enabling tentative identification of unknown degradation products.[2][3] Highly sensitive. | Isomers may not be distinguishable by mass alone. Ionization efficiency can vary between compounds. | To obtain molecular weights and fragmentation patterns of the degradation products to propose their structures. |
| NMR Spectroscopy | Provides definitive structural elucidation of isolated impurities.[4][5] Can distinguish between isomers. | Requires larger amounts of pure sample (micrograms to milligrams).[6] Less sensitive than MS. | To confirm the structures of major degradation products after their isolation by preparative HPLC. |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies and for the subsequent analysis of this compound.
Forced Degradation Studies
Objective: To generate potential degradation products of this compound under various stress conditions.
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Subject aliquots of the stock solution to the stress conditions outlined in the table below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the stressed samples by a stability-indicating HPLC method.
| Stress Condition | Reagents and Conditions | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | 2, 6, 12, 24 hours |
| Base Hydrolysis | 0.1 M NaOH at room temperature | 2, 6, 12, 24 hours |
| Oxidation | 3% H₂O₂ at room temperature | 2, 6, 12, 24 hours |
| Thermal Degradation | Solid state and solution at 80 °C | 24, 48, 72 hours |
| Photolytic Degradation | Exposure to UV (254 nm) and visible light as per ICH Q1B guidelines.[7][8] | 24, 48, 72 hours |
Stability-Indicating HPLC Method
Objective: To develop a chromatographic method capable of separating this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.01 M ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
LC-MS/MS Analysis for Structural Identification
Objective: To obtain mass spectral data for the tentative identification of degradation products.
-
LC System: An HPLC or UHPLC system coupled to a mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.
-
Data Acquisition: Full scan mode to determine the molecular weights of the degradation products and tandem MS (MS/MS) mode to obtain fragmentation patterns.
NMR Spectroscopy for Definitive Structural Elucidation
Objective: To confirm the structure of isolated degradation products.
-
Isolation: Isolate the major degradation products using preparative HPLC.
-
Sample Preparation: Dissolve the isolated compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
NMR Experiments: Acquire a suite of 1D and 2D NMR spectra, including ¹H, ¹³C, COSY, HSQC, and HMBC, on a high-field NMR spectrometer.[6]
Conclusion
References
- 1. aber.apacsci.com [aber.apacsci.com]
- 2. veeprho.com [veeprho.com]
- 3. lcms.cz [lcms.cz]
- 4. Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Proper Disposal of N-(3,4-dimethoxyphenethyl)formamide: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of N-(3,4-dimethoxyphenethyl)formamide, a compound often used in pharmaceutical research. Adherence to these procedures is critical for minimizing risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. While specific toxicity data for this compound is limited, its structural components—a phenethylamine derivative and a formamide—suggest that it should be handled as a hazardous substance. Formamides as a class are known to have reproductive toxicity and potential carcinogenicity. Phenethylamines can be corrosive and toxic. Therefore, a conservative approach to handling and disposal is warranted.
Personal Protective Equipment (PPE): At a minimum, personnel handling this compound should wear:
-
Chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact).
-
Safety goggles or glasses with side shields.
-
A fully buttoned laboratory coat.
All handling of this compound, including the preparation of waste, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound and its associated waste is through a licensed professional hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
1. Waste Segregation:
-
Isolate all waste containing this compound. This includes:
-
Unused or expired pure compound.
-
Reaction mixtures and byproducts.
-
Contaminated consumables such as pipette tips, weighing papers, and gloves.
-
-
Maintain this waste stream separate from other chemical wastes to prevent potentially hazardous reactions.
2. Waste Collection and Containerization:
-
Select a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable for amides and amines.
-
The container must be clearly and accurately labeled as "Hazardous Waste" as soon as the first waste is added.
-
The label must include:
-
The full chemical name: "this compound".
-
The approximate concentration or quantity of the waste.
-
The date on which the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
Associated hazard warnings (e.g., "Toxic," "Handle with Care").
-
3. Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to contain any potential leaks or spills.
4. Arranging for Disposal:
-
Once the waste container is full or is no longer being used, arrange for its pickup through your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste management provider.
-
Follow your institution's specific procedures for requesting a waste pickup. Do not attempt to transport hazardous waste off-site yourself.
5. Decontamination of Empty Containers:
-
If the original container of this compound is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste by adding it to your designated this compound waste container.
-
After triple-rinsing and allowing the container to air dry, deface or remove the original label. The clean, empty container can then typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.
Quantitative Data Summary
| Parameter | Guideline/Limit | Source/Comment |
| Generator Status | Federal RCRA guidelines; state regulations may be more stringent. | |
| Very Small Quantity Generator (VSQG) | ≤ 1 kg/month of acutely hazardous waste and ≤ 100 kg/month of non-acutely hazardous waste.[1] | |
| Small Quantity Generator (SQG) | > 1 kg and < 1000 kg/month of non-acutely hazardous waste.[1] | |
| Large Quantity Generator (LQG) | ≥ 1000 kg/month of non-acutely hazardous waste or > 1 kg/month of acutely hazardous waste.[1] | |
| Satellite Accumulation Area (SAA) Limits | ||
| Maximum Volume | 55 gallons of hazardous waste or 1 quart of acutely hazardous waste per point of generation.[2] | |
| General Aqueous Waste pH Limits for Drain Disposal (for non-hazardous, neutralized waste only) | Note: this compound should NOT be drain disposed. This is for general context. | |
| pH Range | Typically between 5.5 and 10.5.[3] | Varies by municipality. |
| Container Material Compatibility | ||
| High-Density Polyethylene (HDPE) | Generally Good to Excellent for amides and amines.[4] | |
| Glass (Borosilicate) | Excellent for most organic chemicals. | |
| Low-Density Polyethylene (LDPE) | Fair to Good; may be suitable for short-term storage.[5] | |
| Polypropylene (PP) | Good for many organic compounds.[5] |
Visualized Workflows
The following diagrams illustrate the key decision-making processes for the handling and disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
Caption: Spill Response Decision-Making for this compound.
References
Personal protective equipment for handling N-(3,4-dimethoxyphenethyl)formamide
For Research Use Only. Not intended for diagnostic or therapeutic use. [1][2]
This guide provides immediate, essential safety and logistical information for the proper handling and disposal of N-(3,4-dimethoxyphenethyl)formamide (CAS 14301-36-1).[2][3] Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your experiments. This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard.[1]
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is limited, its structure as a formamide derivative suggests that it should be handled with care.[1][4] Formamides as a class can be irritants, reproductive hazards, and mutagens.[4] Overexposure may lead to irritation of the eyes, skin, mucous membranes, and respiratory system.[4] Therefore, a comprehensive approach to personal protection is necessary.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[5][6] | Prevents skin contact and absorption. Always check the glove manufacturer's breakthrough times.[6][7] |
| Eye Protection | Tightly fitting safety goggles.[5][6] | Protects against splashes and vapors.[6] |
| Face Protection | Face shield (in addition to goggles). | Required when there is a significant risk of splashing.[5][6] |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes.[4][5] | Prevents skin exposure to drips or spills.[4] |
| Respiratory | Use in a chemical fume hood.[5][7] | Minimizes inhalation of vapors. If a fume hood is not available or if exposure limits are exceeded, NIOSH/MSHA approved respiratory protection should be worn.[1] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial for safety. All procedures should be conducted in a well-ventilated area, preferably a chemical fume hood.[7] An eyewash station and safety shower must be readily available.[5]
Step-by-Step Handling Protocol
-
Preparation: Before beginning work, review this guide and the Safety Data Sheet (SDS).[5] Ensure the chemical fume hood is functioning correctly. Gather all necessary equipment and PPE.
-
Handling:
-
Storage: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[1][4]
Caption: Workflow for Safely Handling this compound.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[1] |
| Skin Contact | Wash skin immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Clean mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center.[1] |
Spill Response
-
Small Spills: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand), place it in a sealed container for disposal, and clean the contaminated surface thoroughly.[4]
-
Large Spills: Evacuate the area immediately. Avoid breathing vapors.[4] Remove all sources of ignition.[5] Contact your institution's Environmental Health and Safety (EHS) department for cleanup.[7]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and comply with regulations.
Waste Segregation and Disposal Protocol
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, tightly sealed, and properly labeled hazardous waste container.[5]
-
Solid Waste: Contaminated solid waste (e.g., gloves, absorbent materials, pipette tips) should be collected in a separate, clearly labeled hazardous waste container.[8]
-
Container Disposal: Empty containers may pose a fire risk and should be handled as hazardous waste.[5]
-
Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup. Do not dispose of this chemical down the drain or in regular trash.[9][10]
Caption: Waste Disposal Plan for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Mobile [my.chemius.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
